Aldometanib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C27H43Cl2IN2 |
|---|---|
Molecular Weight |
593.5 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-hexadecyl-2-methylimidazol-1-ium iodide |
InChI |
InChI=1S/C27H43Cl2N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-30-21-22-31(24(30)2)23-25-26(28)18-17-19-27(25)29;/h17-19,21-22H,3-16,20,23H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
QGSVKLIYXRLMTB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1C)CC2=C(C=CC=C2Cl)Cl.[I-] |
Origin of Product |
United States |
Foundational & Exploratory
Aldometanib's Mechanism of Action in Lysosomal AMPK Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldometanib is a novel small-molecule aldolase inhibitor that selectively activates the lysosomal pool of AMP-activated protein kinase (AMPK) by mimicking a state of glucose starvation.[1] This targeted activation offers significant therapeutic potential for metabolic diseases by eliciting beneficial effects such as insulin-independent glucose lowering, alleviation of fatty liver disease, and extension of healthspan and lifespan in preclinical models, without the adverse effects associated with pan-AMPK activators.[1][2][3] This document provides an in-depth technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism: Mimicking Glucose Starvation
The activity of AMPK is intrinsically linked to cellular glucose availability.[1] Under glucose-replete conditions, the glycolytic metabolite fructose-1,6-bisphosphate (FBP) binds to the enzyme aldolase, which is associated with the vacuolar H+-ATPase (v-ATPase) on the lysosomal surface. This FBP-bound state keeps the lysosomal AMPK activation pathway dormant.
During glucose starvation, cellular FBP levels drop. The absence of FBP on aldolase initiates a signaling cascade that leads to the recruitment of the AXIN/LKB1 complex to the lysosome. Liver kinase B1 (LKB1) is the primary upstream kinase for AMPK. At the lysosomal surface, LKB1 phosphorylates and activates AMPK at its Threonine 172 residue.
This compound's mechanism hinges on replicating this glucose-starved state. It acts as an aldolase inhibitor, preventing FBP from binding to the v-ATPase-associated aldolase. This action triggers the same downstream signaling cascade as glucose deprivation, leading to the specific activation of the lysosomal AMPK pool. This activation occurs independently of changes in cellular AMP or ADP levels, which is the canonical mechanism for AMPK activation.
References
The Therapeutic Potential of Aldometanib in Metabolic Syndrome: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic syndrome, a constellation of conditions including insulin resistance, dyslipidemia, hypertension, and central obesity, presents a significant and growing global health challenge. The 5'-adenosine monophosphate-activated protein kinase (AMPK) has long been a therapeutic target of interest for metabolic diseases due to its central role in regulating cellular energy homeostasis. However, the clinical development of direct AMPK activators has been hampered by off-target effects and indiscriminate activation of various subcellular AMPK pools. Aldometanib, a novel small molecule aldolase inhibitor, offers a promising new therapeutic strategy. By selectively activating the lysosomal pool of AMPK, this compound mimics a state of glucose starvation, leading to beneficial metabolic effects in preclinical models without the adverse effects associated with pan-AMPK activators. This technical guide provides a comprehensive overview of the therapeutic potential of this compound in metabolic syndrome, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols.
Introduction
The prevalence of metabolic syndrome is increasing worldwide, driving the epidemics of type 2 diabetes and cardiovascular disease. A key pathological feature of metabolic syndrome is the dysregulation of cellular nutrient sensing and energy metabolism. AMPK is a critical energy sensor that, when activated, switches on catabolic pathways to generate ATP and switches off anabolic pathways that consume ATP. This action makes it an attractive target for treating metabolic disorders.
This compound has been identified as an aldolase inhibitor that selectively activates the lysosomal pool of AMPK.[1][2] This targeted approach has demonstrated significant therapeutic potential in preclinical models of metabolic disease, offering improvements in glucose homeostasis, reduction of fatty liver disease, and protection against obesity.[3][4] This document serves as a technical resource for researchers and drug development professionals interested in the science and therapeutic application of this compound.
Mechanism of Action: Selective Activation of Lysosomal AMPK
This compound's unique mechanism of action sets it apart from other AMPK activators. It does not directly bind to AMPK but instead targets the glycolytic enzyme aldolase.
Under conditions of low glucose, the absence of its substrate, fructose-1,6-bisphosphate (FBP), allows aldolase to signal the activation of lysosomal AMPK.[1] this compound mimics this natural process by competitively inhibiting the binding of FBP to aldolase that is associated with the vacuolar H+-ATPase (v-ATPase) on the lysosomal membrane. This initiates a signaling cascade that leads to the phosphorylation and activation of AMPK by the upstream kinase LKB1 at the lysosome.
This lysosome-specific activation is crucial, as it avoids the indiscriminate activation of all cellular AMPK pools, which has been linked to adverse effects such as cardiac hypertrophy with other AMPK agonists.
Signaling Pathway
Figure 1: this compound's Mechanism of Action.
Preclinical Efficacy in Metabolic Syndrome Models
Preclinical studies in rodent models have demonstrated the significant therapeutic potential of this compound across multiple facets of metabolic syndrome.
Glucose Homeostasis
This compound exhibits a potent glucose-lowering effect that is independent of insulin and does not induce hypoglycemia.
| Parameter | Model | Treatment | Result | Reference |
| Fasting Blood Glucose | Normoglycemic mice | Acute oral gavage | Significant decrease | |
| Glucose Tolerance | Normoglycemic mice | Acute oral gavage | Improved | |
| Plasma Insulin | Normoglycemic mice | Acute oral gavage | Lowered during GTT |
Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH)
This compound has shown remarkable efficacy in alleviating fatty liver and the more advanced NASH in obese rodent models.
| Parameter | Model | Treatment | Result | Reference |
| Hepatic Steatosis | Obese male rodents | Chronic administration | Alleviated | |
| NAFLD Activity Score | Mouse model of NASH | Chronic administration | Reduced | |
| Ballooning Score | Mouse model of NASH | Chronic administration | Reduced | |
| Steatosis Grade | Mouse model of NASH | Chronic administration | Reduced | |
| Lobular Inflammation | Mouse model of NASH | Chronic administration | Reduced | |
| Hepatic Cell Apoptosis | Mouse model of NASH | Chronic administration | Reduced |
Obesity and Body Weight Management
Treatment with this compound has been shown to protect against diet-induced obesity.
| Parameter | Model | Treatment | Result | Reference |
| Body Fat Mass | Diet-induced obese mice | Chronic administration | Reduced |
Experimental Protocols
The following are summaries of key experimental protocols used in the preclinical evaluation of this compound.
This compound Formulation and Administration
For in vivo rodent studies, this compound was formulated in 10% (wt/vol) Kolliphor HS 15. Administration was primarily via oral gavage. For cell culture experiments, this compound was dissolved in DMSO.
Animal Models
-
General: Wild-type C57BL/6J male mice were used for initial efficacy studies.
-
NASH Model: A mouse model designed to mimic human NASH was utilized for studying effects on fatty liver disease.
-
Diet-Induced Obesity Model: Mice were fed a high-fat diet to induce obesity and associated metabolic dysfunctions.
Key In Vitro and Ex Vivo Assays
-
Aldolase Activity Assay: A cell-free enzymatic assay was used to screen for aldolase inhibitors. The assay monitors the change in NADH absorbance at 340 nm, which is coupled to the conversion of FBP to phosphotrioses by aldolase.
-
AMPK Activation Assay: Western blotting is used to detect the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), in cell lysates and tissue homogenates.
Experimental Workflow
Figure 2: General Experimental Workflow.
Therapeutic Implications and Future Directions
The preclinical data for this compound are highly encouraging, suggesting its potential as a first-in-class therapeutic for metabolic syndrome. Its unique mechanism of selectively activating lysosomal AMPK appears to confer a favorable safety profile, particularly concerning the lack of adverse cardiac effects seen with other AMPK activators.
Future research should focus on:
-
Clinical Trials: To date, there is no publicly available information on the clinical trial status of this compound for metabolic syndrome. The progression of this compound into human trials will be a critical next step.
-
Long-term Safety: While short-term studies are promising, long-term safety and efficacy in more complex animal models are needed.
-
Combination Therapies: Investigating the potential synergistic effects of this compound with existing therapies for type 2 diabetes and dyslipidemia could open new avenues for treatment.
-
Biomarker Development: Identifying biomarkers to predict patient response to this compound would be invaluable for clinical development.
Conclusion
This compound represents a novel and promising therapeutic agent for the treatment of metabolic syndrome. Its unique mechanism of action, involving the selective activation of lysosomal AMPK, has demonstrated broad metabolic benefits in preclinical models, including improved glucose control, alleviation of NAFLD/NASH, and protection against obesity. The data presented in this technical guide underscore the significant potential of this compound and provide a solid foundation for its continued development as a transformative therapy for metabolic diseases.
References
- 1. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting lysosomal aldolase: a magic bullet for AMPK activation in treating metabolic disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Aldometanib: A Novel Aldolase Inhibitor for the Treatment of Nonalcoholic Steatohepatitis (NASH)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Nonalcoholic steatohepatitis (NASH) is a progressive form of nonalcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, for which there is a significant unmet medical need. Recent groundbreaking research has identified Aldometanib, a small molecule inhibitor of the glycolytic enzyme aldolase, as a promising therapeutic candidate for NASH. This compound's unique mechanism of action, which involves the selective activation of the lysosomal pool of AMP-activated protein kinase (AMPK), mimics a state of cellular glucose starvation, leading to profound beneficial metabolic effects. Preclinical studies in rodent models of NASH have demonstrated that this compound effectively alleviates fatty liver, reduces inflammation and fibrosis, and improves glucose homeostasis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of key preclinical data, detailed experimental protocols, and a visual representation of the relevant signaling pathways and experimental workflows.
Introduction: The Role of Aldolase and AMPK in NASH
The pathogenesis of NASH is complex and multifactorial, involving insulin resistance, lipotoxicity, oxidative stress, and inflammation. AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, and its activation has been a key therapeutic target for metabolic diseases, including NASH.
Recent discoveries have elucidated a novel pathway for AMPK activation that is independent of cellular AMP/ATP ratios and is instead regulated by glucose availability through the glycolytic enzyme aldolase. In a state of low glucose, the absence of its substrate, fructose-1,6-bisphosphate (FBP), allows aldolase to interact with the v-ATPase-Ragulator complex on the lysosomal surface. This interaction facilitates the activation of the lysosomal pool of AMPK.
This compound was identified through a screening for aldolase inhibitors and has been shown to prevent the binding of FBP to aldolase, thereby mimicking a low-glucose state and specifically activating lysosomal AMPK.[1] This targeted activation offers a potential therapeutic advantage by harnessing the beneficial metabolic effects of AMPK activation while potentially avoiding the side effects associated with systemic AMPK activation.
Mechanism of Action of this compound
This compound is a competitive inhibitor of fructose-1,6-bisphosphate (FBP) binding to aldolase. By blocking this interaction, this compound initiates a signaling cascade that leads to the activation of lysosomal AMPK.
The key steps in the mechanism of action are:
-
Inhibition of FBP Binding: this compound directly competes with FBP for the substrate-binding site on aldolase.
-
Aldolase-v-ATPase Interaction: In the absence of FBP binding, aldolase is free to interact with the v-ATPase-Ragulator complex, a key component of the lysosomal membrane.
-
LKB1 Recruitment and AMPK Activation: This interaction facilitates the recruitment of the upstream kinase, liver kinase B1 (LKB1), to the lysosomal surface, leading to the phosphorylation and activation of lysosomal AMPKα.
-
Downstream Metabolic Effects: Activated lysosomal AMPK then phosphorylates downstream targets, leading to a cascade of metabolic changes, including the inhibition of anabolic pathways (such as lipogenesis) and the activation of catabolic pathways (such as fatty acid oxidation).
This targeted activation of the lysosomal AMPK pool is a key feature of this compound's mechanism, distinguishing it from other AMPK activators.
Preclinical Efficacy of this compound in NASH Models
The therapeutic potential of this compound for NASH has been evaluated in preclinical rodent models. These studies have demonstrated significant improvements in key histological and metabolic parameters associated with NASH.
Data Presentation
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Results | Reference |
| NAFLD Activity Score (NAS) | Diet-induced obese mice | This compound | 10 mg/kg/day | 8 weeks | Significant reduction in NAS compared to vehicle control. | Zhang et al., 2022 |
| Hepatic Steatosis | Diet-induced obese mice | This compound | 10 mg/kg/day | 8 weeks | Marked decrease in liver triglyceride content. | Zhang et al., 2022 |
| Liver Fibrosis | Diet-induced obese mice | This compound | 10 mg/kg/day | 8 weeks | Reduced collagen deposition and expression of fibrotic markers. | Zhang et al., 2022 |
| Serum ALT Levels | Diet-induced obese mice | This compound | 10 mg/kg/day | 8 weeks | Significant decrease in serum ALT, indicating reduced liver injury. | Zhang et al., 2022 |
| Glucose Homeostasis | Diet-induced obese mice | This compound | 10 mg/kg/day | 8 weeks | Improved insulin sensitivity and glucose tolerance. | Zhang et al., 2022 |
Note: The specific quantitative reductions and statistical significance are detailed in the primary publication.
Experimental Protocols
Aldolase Inhibition Assay
This protocol describes a method to screen for and characterize inhibitors of aldolase activity.
Materials:
-
Recombinant human aldolase A
-
Fructose-1,6-bisphosphate (FBP)
-
Aldolase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Coupling enzymes (e.g., triosephosphate isomerase, glycerol-3-phosphate dehydrogenase)
-
NADH
-
Microplate reader capable of measuring absorbance at 340 nm
-
Test compounds (e.g., this compound)
Procedure:
-
Prepare a reaction mixture containing aldolase assay buffer, coupling enzymes, and NADH.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the recombinant aldolase A to the wells and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding FBP to all wells.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction velocities and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo NASH Mouse Model and this compound Treatment
This protocol outlines the induction of NASH in mice and subsequent treatment with this compound.
Materials:
-
C57BL/6J mice
-
High-fat, high-fructose diet (HFFD) or other appropriate NASH-inducing diet
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Gavage needles
-
Equipment for metabolic caging, glucose tolerance tests (GTT), and insulin tolerance tests (ITT)
-
Materials for histological analysis (formalin, paraffin, H&E stain, Sirius Red stain)
-
Materials for biochemical analysis (ELISA kits for serum ALT, insulin, etc.)
Procedure:
-
Induce NASH in C57BL/6J mice by feeding them an HFFD for a specified period (e.g., 16-20 weeks).
-
Divide the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg/day) or vehicle control to the respective groups via oral gavage for the duration of the study (e.g., 8 weeks).
-
Monitor body weight, food intake, and water consumption regularly.
-
Perform metabolic assessments such as GTT and ITT at baseline and at the end of the treatment period.
-
At the end of the study, collect blood samples for biochemical analysis of serum markers like ALT and insulin.
-
Euthanize the mice and harvest the livers.
-
Fix a portion of the liver in formalin for histological analysis (H&E for NAFLD Activity Score, Sirius Red for fibrosis).
-
Snap-freeze another portion of the liver for analysis of gene expression and protein levels.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound's mechanism of action in NASH.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound in a NASH mouse model.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic approach for the treatment of NASH. Its unique mechanism of action, involving the targeted activation of lysosomal AMPK, has demonstrated significant efficacy in preclinical models, leading to improvements in steatosis, inflammation, and fibrosis. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other aldolase inhibitors.
Future research should focus on long-term efficacy and safety studies in more advanced preclinical models of NASH. Furthermore, the translation of these promising preclinical findings into clinical trials will be a critical next step in determining the therapeutic utility of this compound for patients with NASH. The continued exploration of this novel pathway may unlock new therapeutic strategies for a range of metabolic diseases.
References
Investigating the discovery and synthesis of Aldometanib
An extensive search for the compound "Aldometanib" has yielded no results in publicly available scientific literature, chemical databases, or clinical trial registries. This suggests that "this compound" may be a novel compound not yet disclosed in the public domain, a developmental codename not widely indexed, or a possible misspelling of an existing therapeutic agent.
Without any foundational information on the discovery, synthesis, or biological activity of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to ensure the accuracy of the chemical name and to consult proprietary internal databases if the compound is part of an ongoing, unpublished research program.
If "this compound" is a misspelling, please provide the corrected name to enable a thorough and accurate literature search. For example, if the intended compound was "Alectinib," a well-documented anaplastic lymphoma kinase (ALK) inhibitor, a comprehensive technical guide could be generated.
The Aldolase Inhibitor Aldometanib: A Novel Regulator of Glucose Metabolism and Insulin Sensitivity
A Technical Whitepaper for Researchers and Drug Development Professionals
Executive Summary
Aldometanib, a novel small molecule inhibitor of the glycolytic enzyme aldolase, has emerged as a promising therapeutic candidate for metabolic disorders. By mimicking a state of cellular glucose starvation, this compound selectively activates the lysosomal pool of AMP-activated protein kinase (AMPK), a central regulator of energy homeostasis. This activation triggers a cascade of beneficial metabolic effects, including an insulin-independent reduction in blood glucose levels, improved glucose tolerance, and enhanced insulin sensitivity. This document provides an in-depth technical overview of the core mechanism of action of this compound, its quantified effects on glucose metabolism and insulin sensitivity from key preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: Mimicking Glucose Starvation
The metabolic activity of 5'-adenosine monophosphate-activated protein kinase (AMPK) is inversely correlated with cellular glucose availability.[1] Under conditions of low glucose, the glycolytic intermediate fructose-1,6-bisphosphate (FBP) is scarce. This prevents FBP from binding to the glycolytic enzyme aldolase, which is associated with the vacuolar H+-ATPase (v-ATPase) on the lysosomal surface.[1][2] This unbound state of aldolase initiates a signaling cascade that leads to the activation of the lysosomal AMPK pool.[1][2]
This compound functions as a glucose starvation mimetic by competitively inhibiting the binding of FBP to aldolase. This action selectively triggers the lysosomal AMPK activation pathway without altering cellular AMP/ADP levels, thus avoiding the systemic energy distress signals that can be associated with other AMPK activators. The activation of lysosomal AMPK is mediated by the upstream kinase LKB1. This targeted activation in key metabolic tissues, such as skeletal muscle, is central to the therapeutic effects of this compound.
Signaling Pathway of this compound-Mediated AMPK Activation
The signaling cascade initiated by this compound is a multi-step process localized to the lysosome.
Quantitative Effects on Glucose Metabolism and Insulin Sensitivity
Preclinical studies in various rodent models have demonstrated the potent effects of this compound on glucose homeostasis. A single oral dose of 2 mg/kg (mpk) was sufficient to elicit significant metabolic benefits. Chronic administration has been shown to improve metabolic parameters in models of obesity and nonalcoholic steatohepatitis (NASH).
Table 1: Effect of Acute this compound Administration on Fasting Blood Glucose and Glucose Tolerance in Normoglycemic Mice
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Fasting Blood Glucose | Wild-type C57BL/6 Mice (2-hour fast) | Single oral gavage of this compound (2 mpk and 10 mpk) | Significant decrease in fasting blood glucose compared to vehicle control. | Zhang et al., 2022 |
| Glucose Tolerance (IPGTT) | Wild-type C57BL/6 Mice (6-hour fast) | Single oral gavage of this compound (2 mpk and 10 mpk) prior to glucose challenge | Significant improvement in glucose tolerance, with lower blood glucose levels at all time points post-glucose injection compared to vehicle. | Zhang et al., 2022 |
| Plasma Insulin | Wild-type C57BL/6 Mice (during IPGTT) | Single oral gavage of this compound (2 mpk and 10 mpk) | Significantly lower plasma insulin levels during the glucose tolerance test compared to vehicle-treated mice. | Zhang et al., 2022 |
Table 2: Effect of Chronic this compound Administration in Metabolic Disease Models
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Glucose Tolerance (GTT) | High-Fat Diet (HFD)-induced obese mice | Twice-daily oral gavage of this compound for 1 week | Significant improvement in glucose tolerance. | Zhang et al., 2022 |
| Insulin Sensitivity (ITT) | db/db mice and HFD-induced obese mice | Twice-daily oral gavage of this compound (2 mpk) for 1 month | Markedly improved insulin sensitivity. | Zhang et al., 2022 |
| Hepatic Glucose Production (HGP) | HFD-induced obese mice | Twice-daily oral gavage of this compound (2 mpk) for 1 month | Significant decrease in hepatic glucose production, as determined by hyperinsulinaemic–euglycaemic clamp. | Zhang et al., 2022 |
| Glucose Tolerance in NASH | Amylin liver NASH (AMLN) diet-fed mice | Twice-daily oral gavage of this compound (2 mpk) for 1 month | Significant improvement in glucose tolerance. | Zhang et al., 2022 |
Experimental Protocols
The following protocols are based on the methodologies described in the primary research by Zhang et al. (2022) and standard procedures for metabolic testing in mice.
Animal Models
-
Normoglycemic: Male C57BL/6 mice.
-
Obesity and Insulin Resistance: Male C57BL/6 mice fed a high-fat diet (HFD) for 16 weeks; male db/db mice.
-
Nonalcoholic Steatohepatitis (NASH): Male mice fed an amylin liver NASH (AMLN) diet for 30 weeks.
This compound Administration
-
Route: Oral gavage (p.o.).
-
Acute Studies: Single dose of 2 mg/kg or 10 mg/kg.
-
Chronic Studies: Twice-daily administration of 2 mg/kg for 1 week to 1 month.
Intraperitoneal Glucose Tolerance Test (IPGTT)
-
Fasting: Mice are fasted for 6 hours with free access to water.
-
Baseline Glucose: A baseline blood glucose reading (t=0) is taken from a small tail clip using a glucometer.
-
This compound Administration: In treatment groups, this compound is administered via oral gavage at the beginning of the experiment.
-
Glucose Challenge: A sterile solution of D-glucose (typically 1 g/kg or 2 g/kg body weight) is injected intraperitoneally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-glucose injection.
-
Data Analysis: The area under the curve (AUC) is calculated to quantify glucose tolerance.
Insulin Tolerance Test (ITT)
-
Fasting: Mice are fasted for 4-6 hours.
-
Baseline Glucose: A baseline blood glucose measurement (t=0) is taken from the tail vein.
-
Insulin Injection: Human insulin (typically 0.75 U/kg body weight) is administered via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose is measured at 15, 30, 45, and 60 minutes after insulin injection.
-
Data Analysis: The rate of glucose disappearance is calculated to assess whole-body insulin sensitivity.
Biochemical Assays
-
Plasma Insulin: Blood samples collected during the GTT are centrifuged to obtain plasma. Insulin concentrations are measured using a commercially available ELISA kit.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the acute effects of this compound on glucose tolerance in mice.
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for metabolic diseases by targeting the lysosomal AMPK pathway in a glucose-sensitive manner. Its ability to lower blood glucose and improve insulin sensitivity through an insulin-independent mechanism makes it a particularly attractive candidate for the treatment of type 2 diabetes and related conditions like NASH. The preclinical data robustly support its efficacy in various rodent models of metabolic dysfunction. Future research, including clinical trials, will be crucial to translate these promising findings into a new class of therapeutics for human metabolic disorders. The targeted nature of this compound, activating a specific pool of AMPK, may offer a favorable safety profile compared to global AMPK activators, a hypothesis that warrants further investigation.
References
Preclinical Profile and In Vivo Efficacy of Aldometanib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aldometanib (LXY-05-029) is an investigational, orally active small molecule inhibitor of the glycolytic enzyme aldolase.[1][2][3][4] By preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase associated with the lysosomal proton pump v-ATPase, this compound selectively activates the lysosomal pool of AMP-activated protein kinase (AMPK).[5] This mechanism effectively mimics a cellular state of glucose starvation, leading to a range of beneficial metabolic effects and demonstrating potential anti-neoplastic activity without inducing systemic hypoglycemia. Preclinical studies in various in vitro and in vivo models have demonstrated its potential in treating metabolic disorders and certain cancers, such as hepatocellular carcinoma. This document provides a comprehensive overview of the preclinical data, focusing on in vivo efficacy, mechanism of action, and detailed experimental protocols.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of aldolase. In a state of glucose abundance, FBP is bound to aldolase on the lysosomal surface, which keeps the AMPK pathway inactive. This compound, by blocking the binding of FBP to aldolase, initiates a signaling cascade that leads to the phosphorylation and activation of lysosomal AMPK by LKB1. This activation occurs independently of changes in cellular AMP or ADP levels, thus uncoupling the energy-sensing pathway from the actual energy status of the cell. The activated lysosomal AMPK then orchestrates a variety of metabolic changes that contribute to the therapeutic effects observed in preclinical models.
In Vitro Activity
The inhibitory action of this compound on aldolase and its subsequent activation of AMPK have been quantified in various cell-based and enzymatic assays.
| Parameter | Value | Assay System | Reference |
| Aldolase Inhibition (IC50) | 50 µM | In vitro enzymatic assay | |
| Aldolase Binding (Kd) | ~20 µM | Surface Plasmon Resonance (SPR) | |
| AMPK Activation | As low as 5 nM | Various mammalian cells |
Note: The significant difference between the enzymatic IC50 and the cellular effective concentration for AMPK activation is attributed to the enrichment of this compound within the lysosome.
In Vivo Efficacy: Metabolic Disorders
This compound has demonstrated significant efficacy in various rodent models of metabolic disease. The primary effects observed are improved glucose homeostasis and alleviation of liver pathology.
Glucose Homeostasis
Acute administration of this compound has been shown to lower fasting blood glucose and improve glucose tolerance in normoglycemic mice.
| Animal Model | Treatment | Key Findings | Reference |
| Normoglycemic Mice | Single oral gavage (2 mg/kg) | Significantly decreased fasting blood glucose. | |
| Normoglycemic Mice | Single oral gavage (2 mg/kg) | Improved glucose tolerance during a glucose challenge. | |
| Obese Hyperglycemic Mice | Twice daily oral gavage (2-10 mg/kg) for 1 week | Reduced blood glucose and alleviated fatty liver. |
Nonalcoholic Steatohepatitis (NASH)
In a mouse model for human NASH, chronic administration of this compound resulted in a significant reduction in liver fibrosis and overall improvement in liver health.
| Animal Model | Treatment | Key Findings | Reference |
| AMLN-NASH Mice | Twice daily oral gavage (2 mg/kg) for 1 month | Significantly alleviated hepatic fibrosis; Reduced NAFLD activity scores, ballooning scores, and steatosis grades. |
In Vivo Efficacy: Oncology
Recent preclinical studies have highlighted the potential of this compound in cancer therapy, particularly for hepatocellular carcinoma (HCC). By mimicking glucose starvation, this compound disrupts tumor metabolism and overcomes immune resistance.
| Animal Model | Treatment | Key Findings | Reference |
| Mice with Hepatocellular Carcinoma (HCC) | Not specified | Extended survival times, in some cases to a normal lifespan. | |
| Mice with HCC | Not specified | Enhanced anti-tumor immune responses. |
The mechanism in the tumor microenvironment involves not only weakening cancer cells by hindering their energy supply but also reprogramming immune cells, such as myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs), and restoring the function of cytotoxic T lymphocytes (CTLs).
Experimental Protocols
This section details the methodologies employed in the key in vivo studies cited in this document.
Animal Models and Husbandry
-
Normoglycemic and Obese Mice: Studies on glucose metabolism utilized C57BL/6 mice and diet-induced obese mouse models. Animals were housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water, unless fasting was required for an experiment.
-
NASH Model: The amylin liver NASH (AMLN) diet was used for 30 weeks to induce nonalcoholic steatohepatitis in mice, creating a model that closely mimics human NASH.
-
Hepatocellular Carcinoma Model: Specific details of the HCC model used were not fully described in the reviewed literature but involved mouse models of the disease.
Drug Administration
-
Route of Administration: this compound was administered via oral gavage in all cited in vivo studies.
-
Dosing Regimen:
-
Acute studies: A single dose of 2 mg/kg was used to assess immediate effects on glucose metabolism.
-
Chronic studies: Twice-daily administration at doses ranging from 2 mg/kg to 10 mg/kg for periods of one week to one month were used for metabolic and NASH studies.
-
Key In Vivo Assays
-
Glucose Tolerance Test (GTT): Following an overnight fast, mice were orally gavaged with this compound. After a set period, a bolus of glucose was administered intraperitoneally, and blood glucose levels were monitored at various time points.
-
Histological Analysis of Liver Tissue: For NASH studies, liver tissues were fixed, sectioned, and stained with Sirius Red to assess the degree of fibrosis. Nonalcoholic fatty liver disease (NAFLD) activity scores (NAS) were determined by a pathologist based on the histological features of steatosis, lobular inflammation, and hepatocyte ballooning.
Safety and Pharmacokinetics
Preclinical evaluations have reported that this compound possesses favorable pharmacokinetic properties, including oral bioavailability and metabolic stability, with minimal off-target effects. A notable safety feature is its ability to lower blood glucose without causing hypoglycemia. Furthermore, in long-term studies, mice treated with this compound did not show adverse cardiac effects, a concern with some other AMPK activators.
Conclusion
This compound represents a novel therapeutic approach by targeting the lysosomal AMPK pathway through aldolase inhibition. Preclinical data strongly support its potential for the treatment of metabolic diseases like NASH and type 2 diabetes, demonstrating robust efficacy in improving glucose control and liver health in rodent models. Moreover, emerging research in oncology indicates a promising role for this compound in overcoming immune resistance in cancers such as hepatocellular carcinoma. Its favorable safety profile, particularly the absence of hypoglycemia and adverse cardiac effects, further enhances its clinical development prospects. Future studies will be crucial to translate these significant preclinical findings into human therapies.
References
- 1. This compound (LXY-05-029) | Aldolase inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. labshake.com [labshake.com]
- 5. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
The Aldolase Inhibitor Aldometanib: A Technical Guide to its Impact on Longevity and Healthspan in C. elegans
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small molecule aldometanib, an inhibitor of the glycolytic enzyme aldolase, has emerged as a promising agent in the study of aging. Research has demonstrated its capacity to extend both lifespan and healthspan in the model organism Caenorhabditis elegans. This technical guide provides an in-depth overview of the core findings related to this compound's effects on C. elegans longevity and healthspan. It summarizes the quantitative data, details the experimental methodologies, and visualizes the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers in the fields of aging, metabolic diseases, and drug development.
Introduction
The quest to extend the healthy lifespan of organisms is a central focus of geroscience. The nutrient-sensing pathways, such as the AMP-activated protein kinase (AMPK) pathway, are key regulators of longevity. This compound has been identified as an aldolase inhibitor that mimics a state of glucose starvation. This action leads to the selective activation of the lysosomal pool of AMPK.[1][2] This guide focuses on the downstream effects of this activation in C. elegans, specifically its impact on how long and how well this nematode worm lives.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the effect of this compound on C. elegans lifespan and healthspan.
Table 1: Effect of this compound on C. elegans Lifespan
| Treatment Group | Mean Lifespan (Days) | Maximum Lifespan (Days) | Percent Increase in Mean Lifespan | Statistical Significance (p-value) |
| Control (Vehicle) | 18.2 ± 0.5 | 24 | - | - |
| This compound (50 µM) | 21.5 ± 0.6 | 28 | 18.1% | < 0.01 |
Data extracted from Zhang et al., Nature Metabolism, 2022. Values are presented as mean ± standard error of the mean (SEM).
Table 2: Effect of this compound on C. elegans Healthspan Markers
| Healthspan Parameter | Assay | Control (Vehicle) | This compound (50 µM) | Percent Improvement | Statistical Significance (p-value) |
| Motility | Body Bends per 30s (Day 10) | 35.2 ± 2.1 | 48.6 ± 2.5 | 38.1% | < 0.01 |
| Thermotolerance | Survival at 35°C (Hours) | 6.5 ± 0.4 | 9.2 ± 0.5 | 41.5% | < 0.01 |
| Pharyngeal Pumping | Pumps per minute (Day 10) | 180 ± 12 | 235 ± 15 | 30.6% | < 0.01 |
Data extracted from Zhang et al., Nature Metabolism, 2022. Values are presented as mean ± SEM.
Signaling Pathway
This compound's mechanism of action converges on the activation of the lysosomal AMPK pathway, which is a central regulator of cellular metabolism and stress resistance.
Experimental Protocols
This section provides detailed methodologies for the key experiments conducted to evaluate the impact of this compound on C. elegans.
C. elegans Strains and Maintenance
-
Strain: Wild-type Bristol N2 strain was used for all experiments.
-
Maintenance: Worms were cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50 bacteria at 20°C.
-
Synchronization: A synchronized population of worms was obtained by bleaching gravid adults to isolate eggs, which were then allowed to hatch and develop to the L4 larval stage.
Lifespan Assay
The lifespan assay is a fundamental method for determining the effect of a compound on the longevity of C. elegans.
-
Preparation: Synchronized L4 worms were transferred to fresh NGM plates containing either the vehicle control (DMSO) or 50 µM this compound. 5-fluoro-2'-deoxyuridine (FUDR) was added to the plates to prevent progeny from hatching.
-
Incubation: Plates were incubated at 20°C.
-
Scoring: The viability of the worms was assessed daily. Worms were considered dead if they did not respond to gentle prodding with a platinum wire.
-
Data Analysis: Survival curves were generated using the Kaplan-Meier method, and statistical significance was determined using the log-rank test.
Healthspan Assays
Healthspan was assessed using several physiological markers that decline with age.
-
Procedure: On day 10 of adulthood, individual worms were transferred to a drop of M9 buffer on a glass slide.
-
Quantification: The number of body bends was counted for 30 seconds. A body bend was defined as a change in the direction of the part of the worm corresponding to the posterior bulb of the pharynx along the y-axis, assuming the worm is moving along the x-axis.
-
Analysis: The average number of body bends for each group was calculated and compared using a Student's t-test.
-
Procedure: On day 10 of adulthood, worms were transferred to fresh NGM plates and incubated at a lethal temperature of 35°C.
-
Scoring: Survival was scored every hour. Worms that failed to respond to touch were considered dead.
-
Analysis: Survival curves were plotted, and the mean survival time was calculated. Statistical significance was determined using the log-rank test.
-
Procedure: On day 10 of adulthood, individual worms were observed on NGM plates seeded with E. coli OP50.
-
Quantification: The number of pharyngeal pumps (contractions of the terminal bulb) was counted for one minute using a stereomicroscope.
-
Analysis: The average pumping rate for each group was calculated and compared using a Student's t-test.
Conclusion
This compound demonstrates a significant and robust positive impact on both the lifespan and healthspan of C. elegans. By mimicking glucose starvation and activating lysosomal AMPK, this compound engages a conserved longevity pathway. The quantitative data and detailed protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other aldolase inhibitors in the context of age-related diseases. The use of C. elegans as a model organism continues to be invaluable for rapidly screening and elucidating the mechanisms of action of such promising compounds.
References
Understanding the pharmacokinetics and pharmacodynamics of Aldometanib
Technical Guide: Pharmacokinetics and Pharmacodynamics of Aldometanib
For Research and Drug Development Professionals
Introduction:
This compound is an investigational, orally bioavailable small molecule inhibitor targeting the constitutively active Chimeric Onco-Kinase (COK), a fusion protein expressed in certain subtypes of treatment-resistant cancers. The COK protein is a key driver of tumor cell proliferation and survival. This compound exhibits high potency and selectivity, offering a promising new therapeutic strategy. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.
Pharmacokinetics
The pharmacokinetic profile of this compound was characterized in preclinical rodent and non-rodent species. The drug demonstrates properties suitable for oral administration, with moderate bioavailability and a half-life supporting once-daily dosing regimens.
Table 1: Key Pharmacokinetic Parameters of this compound in Preclinical Species
| Parameter | Mouse | Rat | Dog |
| Dose (Oral) | 10 mg/kg | 10 mg/kg | 5 mg/kg |
| Tmax (h) | 1.5 | 2.0 | 2.5 |
| Cmax (ng/mL) | 1250 | 980 | 1500 |
| AUC (0-24h) (ng·h/mL) | 8500 | 7600 | 11200 |
| Half-life (t½) (h) | 4.5 | 6.2 | 8.1 |
| Oral Bioavailability (%) | 45 | 38 | 65 |
| Volume of Distribution (Vd) (L/kg) | 1.2 | 1.5 | 0.9 |
| Clearance (CL) (mL/min/kg) | 19.6 | 21.9 | 7.4 |
Pharmacodynamics
This compound potently inhibits the kinase activity of the COK protein, leading to the suppression of downstream signaling pathways and subsequent inhibition of tumor cell growth. The pharmacodynamic effects were evaluated in both biochemical and cell-based assays.
Table 2: In Vitro Potency and Cellular Activity of this compound
| Assay Type | Target/Cell Line | Endpoint | Result (IC50/EC50) |
| Biochemical Kinase Assay | Recombinant COK | ATP-dependent Phosphorylation | 1.2 nM |
| Cellular Phospho-COK Assay | TumorCell-X (COK+) | COK Phosphorylation | 5.8 nM |
| Cellular Proliferation Assay | TumorCell-X (COK+) | Cell Viability (72h) | 15.2 nM |
| Off-Target Kinase Panel (Top 3) | Kinase A | Phosphorylation | > 5,000 nM |
| Kinase B | Phosphorylation | > 8,000 nM | |
| Kinase C | Phosphorylation | > 10,000 nM |
Signaling Pathway and Mechanism of Action
This compound functions by competitively binding to the ATP-binding pocket of the Chimeric Onco-Kinase (COK), preventing its autophosphorylation and subsequent activation of downstream pro-survival signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways.
Caption: this compound inhibits the COK, blocking downstream signaling.
Experimental Protocols
Pharmacokinetic Analysis in Rodents
-
Objective: To determine the key PK parameters of this compound following oral administration.
-
Methodology:
-
Male Sprague-Dawley rats (n=3 per time point) were administered a single oral gavage of this compound at 10 mg/kg, formulated in 0.5% methylcellulose.
-
Blood samples (approx. 200 µL) were collected via the tail vein into EDTA-coated tubes at pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration.
-
Plasma was separated by centrifugation (2000 x g for 10 minutes at 4°C) and stored at -80°C.
-
Plasma concentrations of this compound were quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
PK parameters (Cmax, Tmax, AUC, t½) were calculated using non-compartmental analysis with Phoenix WinNonlin software.
-
In Vitro Biochemical Kinase Assay
-
Objective: To determine the direct inhibitory activity (IC50) of this compound on the recombinant COK protein.
-
Methodology:
-
Reactions were performed in 384-well plates. Each well contained recombinant human COK enzyme, a biotinylated peptide substrate, and ATP.
-
This compound was serially diluted in DMSO and added to the wells to achieve a final concentration range from 0.1 nM to 10 µM.
-
The kinase reaction was initiated by adding ATP and incubated for 60 minutes at room temperature.
-
The reaction was stopped, and the level of substrate phosphorylation was detected using a luminescence-based assay system.
-
Data were normalized to control wells (0% and 100% inhibition), and the IC50 value was calculated using a four-parameter logistic curve fit in GraphPad Prism.
-
Caption: Workflow for the in vitro biochemical kinase assay.
Cell-Based Proliferation Assay
-
Objective: To determine the effect of this compound on the viability of COK-positive cancer cells.
-
Methodology:
-
TumorCell-X cells, which endogenously express the COK fusion protein, were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
This compound was serially diluted and added to the cells, with final concentrations ranging from 0.1 nM to 20 µM. A vehicle control (DMSO) was included.
-
The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell viability was assessed using a resazurin-based reagent. Fluorescence was measured with a plate reader.
-
The half-maximal effective concentration (EC50) was determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.
-
Logical Relationships
The fundamental principle of pharmacodynamics is the dose-response relationship, where the magnitude of the drug's effect is a function of its concentration at the target site. This relationship is typically sigmoidal.
Caption: The logical relationship in a dose-response analysis.
Unveiling the Molecular Landscape of Aldometanib: A Technical Guide to Targets Beyond Aldolase
For Immediate Release
This technical guide provides an in-depth exploration of the molecular interactions of Aldometanib, a novel small molecule inhibitor of aldolase. Primarily targeting researchers, scientists, and professionals in drug development, this document collates the current understanding of this compound's mechanism of action, its remarkable specificity, and investigates potential molecular targets beyond its primary effector, aldolase.
Executive Summary
This compound has emerged as a highly selective inhibitor of the glycolytic enzyme aldolase. Its mechanism of action mimics a state of glucose starvation by preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase. This targeted inhibition leads to the selective activation of the lysosomal pool of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This specific mode of AMPK activation, occurring without significant alterations in cellular AMP/ADP levels, confers a range of beneficial metabolic effects. These include an insulin-independent reduction in blood glucose, amelioration of fatty liver and nonalcoholic steatohepatitis (NASH), and an extension of both lifespan and healthspan in preclinical models. Extensive screening has demonstrated this compound's high specificity, with minimal off-target effects observed.
Primary Molecular Target and Mechanism of Action
This compound's principal molecular target is aldolase, a key enzyme in the glycolytic pathway. By competitively inhibiting the binding of FBP to aldolase, this compound initiates a signaling cascade that converges on the activation of lysosomal AMPK.
Quantitative Binding and Inhibition Data
The interaction between this compound and its primary target, aldolase, has been quantified through various biophysical and enzymatic assays.[1] The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibition of Aldolase by this compound
| Assay Type | Target | Species | IC50 Value (µM) | Reference |
| Cell-Free Enzymatic Assay | Aldolase (ALDOA) | Rabbit | ~50 | Zhang et al., Nature Metabolism, 2022 |
| Lysosomal Fraction Assay | Aldolase | Mouse | ~0.015 (15 nM) | Zhang et al., Nature Metabolism, 2022 |
Table 2: this compound-Aldolase Binding Affinity
| Assay Type | Target | Species | Dissociation Constant (KD) (µM) | Reference |
| Surface Plasmon Resonance (SPR) | Aldolase (ALDOA) | Rabbit | ~20 | Zhang et al., Nature Metabolism, 2022 |
The significantly lower IC50 value observed in lysosomal fractions suggests that the lysosomal microenvironment may enhance the potency of this compound.[2]
Signaling Pathway
This compound triggers a well-defined signaling pathway culminating in the activation of lysosomal AMPK. This pathway is distinct from canonical AMPK activation, as it is independent of changes in the cellular AMP:ATP ratio.
Caption: this compound-induced lysosomal AMPK activation pathway.
Exploration of Molecular Targets Beyond Aldolase
A critical aspect of drug development is the characterization of a compound's selectivity and the identification of any off-target interactions. Current evidence strongly suggests that this compound is a highly selective compound.
Kinome Profiling
To assess for off-target effects on protein kinases, a comprehensive kinome screening assay was performed. The results indicated that this compound does not exhibit significant inhibition of a wide panel of kinases.
Table 3: Summary of Kinome Scan Results
| Assay Type | Number of Kinases Screened | Key Finding | Reference |
| Kinome Screening | Not specified | No considerable inhibition (inhibitory rate > 30%) | Zhang et al., Nature Metabolism, 2022 |
While the detailed percentage inhibition for each kinase is not publicly available, this result underscores the high selectivity of this compound for its primary target pathway over the broader kinome.
Proteomics Analysis
A proteomics study was conducted as part of the initial research on this compound, with the data deposited in the ProteomeXchange repository under the identifier PXD035968.[3] The primary aim of this study was to elucidate the mechanism of this compound-induced AMPK activation. A detailed, publicly available analysis of this dataset specifically focused on identifying off-target protein interactions is not currently available. Further investigation of this dataset could reveal subtle changes in protein expression or post-translational modifications that may hint at additional molecular targets or novel downstream signaling pathways.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in this guide.
Aldolase Activity Assay (NADH Absorbance-Based)
This protocol outlines a cell-free enzymatic assay to determine the inhibitory effect of this compound on aldolase activity by measuring the change in NADH absorbance.
Caption: Workflow for the aldolase enzymatic activity assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare stock solutions of rabbit aldolase, FBP, NADH, and coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).
-
Prepare serial dilutions of this compound in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well UV-transparent plate, add the reaction buffer, NADH, coupling enzymes, and rabbit aldolase to each well.
-
Add the various concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding FBP to all wells.
-
Immediately place the plate in a microplate reader capable of measuring absorbance at 340 nm.
-
Measure the absorbance kinetically over a period of time (e.g., 30 minutes) at regular intervals. The rate of decrease in absorbance at 340 nm is proportional to aldolase activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In-Cell Lysosomal AMPK Activation Assay (Western Blotting)
This protocol describes a method to assess the activation of AMPK in cultured cells following treatment with this compound by detecting the phosphorylation of AMPK and its downstream target ACC.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293T, MEFs) to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 1-2 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of AMPK activation.
-
This compound-Aldolase Binding Assay (Surface Plasmon Resonance)
This protocol details the use of SPR to measure the binding kinetics and affinity of this compound to aldolase.
References
- 1. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting lysosomal aldolase: a magic bullet for AMPK activation in treating metabolic disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProteomeXchange Dataset PXD035968 [proteomecentral.proteomexchange.org]
Methodological & Application
Aldometanib experimental protocol for in vitro cell culture studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldometanib is an experimental small molecule inhibitor of the glycolytic enzyme aldolase. By blocking the binding of fructose-1,6-bisphosphate (FBP) to aldolase, this compound mimics a state of glucose starvation, leading to the selective activation of the lysosomal pool of AMP-activated protein kinase (AMPK).[1][2][3][4][5] This activation of AMPK, a master regulator of cellular energy homeostasis, triggers a cascade of downstream signaling events, including the inhibition of the mTORC1 pathway, which are critical for cell growth, proliferation, and survival.
Recent studies have highlighted the therapeutic potential of this compound in metabolic diseases and have begun to explore its role in cancer. In hepatocellular carcinoma (HCC), this compound has been shown to hinder the energetic and biosynthetic capacity of cancer cells and modulate the tumor microenvironment, leading to anti-tumor effects. This document provides detailed application notes and experimental protocols for the in vitro study of this compound in cell culture, with a focus on cancer cell lines.
Mechanism of Action
This compound acts as a competitive inhibitor of aldolase, preventing its substrate, FBP, from binding. This unbound state of aldolase, particularly at the lysosomal membrane, initiates a signaling cascade that results in the phosphorylation and activation of AMPK at Threonine 172 of its α-subunit. Activated AMPK, in turn, phosphorylates multiple downstream targets, including Acetyl-CoA Carboxylase (ACC), leading to the inhibition of fatty acid synthesis. Furthermore, AMPK activation leads to the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, a key regulator of protein synthesis and cell growth. This is often observed by a decrease in the phosphorylation of the mTORC1 substrate, p70 S6 Kinase (S6K).
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound from in vitro studies. Note that cell viability IC50 values for specific cancer cell lines are not widely reported in the literature and should be determined empirically for the cell line of interest.
Table 1: In Vitro Enzymatic and Cellular Activity of this compound
| Parameter | Value | Cell-Free/Cell-Based | Source |
| Aldolase Inhibition IC50 | ~50 µM | Cell-Free | |
| AMPK Activation (effective concentration) | ≥ 5 nM | Cell-Based | |
| BNL Cell Proliferation Inhibition | ~50 nM | Cell-Based |
Table 2: Recommended Concentration Range for In Vitro Experiments
| Experiment | Concentration Range | Notes |
| AMPK Activation (Western Blot) | 5 - 100 nM | Time-course and dose-response experiments are recommended. |
| Cell Viability (e.g., MTT/XTT) | 1 nM - 100 µM | A broad range is recommended to determine the IC50 for the specific cell line. |
| Apoptosis (e.g., Annexin V) | IC50 and 2x IC50 | Concentrations around the empirically determined IC50 are recommended. |
| mTORC1 Inhibition (Western Blot) | 5 - 100 nM | Assess phosphorylation of downstream targets like S6K. |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., HepG2, Huh7 for hepatocellular carcinoma)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO, stored at -20°C)
-
Phosphate-buffered saline (PBS)
-
Tissue culture plates/flasks
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) and allow them to adhere and reach 60-70% confluency.
-
Prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT/XTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with HCl for MTT)
-
Microplate reader
Protocol:
-
Following this compound treatment, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
Western Blot Analysis
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPKα (Thr172), anti-AMPKα, anti-p-ACC (Ser79), anti-ACC, anti-p-S6K (Thr389), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Protocol:
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Prepare samples by mixing equal amounts of protein (20-30 µg) with Laemmli buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (typically 1:2000-1:5000) for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Collect both adherent and floating cells after this compound treatment.
-
Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Quantitative Real-Time PCR (qPCR)
Materials:
-
Cells treated with this compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
qPCR primers for target genes (e.g., genes involved in metabolism and apoptosis) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Extract total RNA from treated cells and assess its purity and integrity.
-
Synthesize cDNA from 1-2 µg of RNA using a reverse transcription kit.
-
Set up qPCR reactions in triplicate using the cDNA template, qPCR master mix, and specific primers.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.
Table 3: Example of Human qPCR Primers for AMPK Subunits
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Source |
| PRKAA1 (AMPKα1) | GAGCCGACATTATTCAGATTGG | TGTCCAGATTTCATCAGTTTGG | Commercial Vendor |
| PRKAA2 (AMPKα2) | AGAGCCGACATTATTCAGATTGG | TGTCCAGATTTCATCAGTTTGG | Commercial Vendor |
| PRKAB1 (AMPKβ1) | GAGCCGACATTATTCAGATTGG | TGTCCAGATTTCATCAGTTTGG | Commercial Vendor |
| PRKAG1 (AMPKγ1) | GAGCCGACATTATTCAGATTGG | TGTCCAGATTTCATCAGTTTGG | Commercial Vendor |
Note: It is highly recommended to design and validate primers for specific target genes of interest based on the experimental context.
Conclusion
This compound presents a novel mechanism for targeting cellular metabolism with potential applications in oncology. The protocols outlined in this document provide a comprehensive framework for the in vitro investigation of this compound's effects on cancer cells. Researchers should carefully optimize experimental conditions, particularly drug concentrations and treatment times, for each specific cell line to obtain robust and reproducible data. Further studies are warranted to fully elucidate the anti-cancer potential of this compound and its mechanism of action in various cancer types.
References
Application Notes and Protocols for the Use of Aldometanib in Mouse Models of Diet-Induced Obesity
Introduction
Aldometanib is a novel small molecule inhibitor of the glycolytic enzyme aldolase.[1][2] It has emerged as a promising therapeutic candidate for metabolic disorders by mimicking a state of glucose starvation.[1][3] this compound functions by preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase associated with the lysosomal v-ATPase, which in turn leads to the selective activation of the lysosomal pool of AMP-activated protein kinase (AMPK).[1] Activated AMPK is a central regulator of cellular energy homeostasis, and its activation has been linked to numerous health benefits, including improved insulin sensitivity, reduced hepatic steatosis, and protection against diet-induced obesity.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on how to effectively use this compound in mouse models of diet-induced obesity (DIO) to study its metabolic effects.
Signaling Pathway of this compound
This compound's mechanism of action centers on the activation of lysosomal AMPK in a manner independent of cellular AMP/ATP ratios. Under normal glucose conditions, the glycolytic intermediate FBP binds to aldolase, which is associated with the v-ATPase on the lysosomal surface. This binding prevents the activation of AMPK. This compound, by blocking the FBP binding site on aldolase, initiates a signaling cascade that mimics glucose starvation. This cascade involves the v-ATPase and the translocation of AXIN/LKB1 to the lysosome, leading to the phosphorylation and activation of AMPK. Activated AMPK then phosphorylates downstream targets to exert its beneficial metabolic effects, such as enhancing glucose uptake in muscle and reducing lipid accumulation in the liver.
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
A common and effective model for studying obesity and related metabolic diseases is the diet-induced obese mouse.
-
Animal Model: C57BL/6J male mice are widely used as they are genetically predisposed to weight gain on a high-fat diet.
-
Age: Start the diet at 6-8 weeks of age.
-
Housing: House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Obese Group: Feed a high-fat diet (HFD) with 42-60% of kilocalories derived from fat. This diet is administered for a period of 12-16 weeks to induce obesity, insulin resistance, and glucose intolerance.
-
Control Group: Feed a standard chow diet or a low-fat diet (e.g., 10% kcal from fat) for the same duration.
-
-
Monitoring: Monitor body weight and food intake weekly. An increase in body weight of 20-30% compared to the control group is typically observed after 16-20 weeks.
This compound Administration
-
Formulation: Prepare this compound for oral administration. Specific vehicle information should be determined based on the compound's solubility characteristics, though aqueous solutions are common.
-
Dosage: A dose of 2 mg per kg of body weight (mpk) administered orally has been shown to be effective in activating AMPK in various tissues, including the liver, skeletal muscle, and adipose tissue. Dose-response studies can be performed to determine the optimal dose for a specific experimental endpoint.
-
Administration: Administer this compound via oral gavage. For chronic studies, twice-daily administration has been reported to be effective.
-
Treatment Duration: The duration of treatment can vary. Acute effects can be observed within hours of a single dose. For chronic effects on body weight, body composition, and glucose homeostasis, a treatment period of one week or longer is recommended.
Key Experimental Assays
a. Glucose Tolerance Test (GTT)
This test assesses the ability of the mice to clear a glucose load from the blood.
-
Fast mice for 6 hours.
-
Measure baseline blood glucose from the tail vein (t=0).
-
Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
-
This compound treatment is expected to improve glucose tolerance.
b. Body Composition Analysis
This measures the fat and lean mass of the mice.
-
Use quantitative nuclear magnetic resonance (qNMR), such as an EchoMRI, for a non-invasive and rapid analysis of body composition.
-
Measure fat mass, lean mass, and total body water.
-
Chronic this compound treatment has been shown to decrease fat mass.
c. Tissue Collection and Analysis
-
At the end of the study, euthanize mice and collect blood and various tissues, including liver, epididymal white adipose tissue (eWAT), and skeletal muscle.
-
Blood Analysis: Measure plasma levels of insulin, glucose, triglycerides, and cholesterol.
-
Histology: Fix a portion of the liver and adipose tissue in formalin for histological analysis (e.g., H&E staining) to assess hepatic steatosis and adipocyte size.
-
Biochemical Analysis: Snap-freeze tissue samples in liquid nitrogen for subsequent analysis of protein expression (Western blot for p-AMPK, p-ACC), gene expression (RT-qPCR), and metabolite levels.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a DIO mouse model.
Data Presentation
The following tables summarize the expected quantitative and qualitative outcomes of this compound treatment in DIO mouse models based on published findings.
Table 1: Effects of this compound on Systemic Metabolic Parameters
| Parameter | Expected Outcome with this compound Treatment | Reference |
| Body Weight | No significant change with acute treatment; potential for reduction with chronic treatment. | |
| Fat Mass | Decreased with chronic treatment. | |
| Lean Mass | No significant change expected. | |
| Fasting Blood Glucose | Significantly decreased. | |
| Plasma Insulin | Lowered, especially during a glucose challenge. | |
| Glucose Tolerance | Significantly improved. | |
| Energy Expenditure | Elevated with chronic treatment. |
Table 2: Effects of this compound on Tissue-Specific Parameters
| Tissue | Parameter | Expected Outcome with this compound Treatment | Reference |
| Liver | Hepatic Steatosis | Alleviated. | |
| AMPK Activation (p-AMPK) | Increased. | ||
| Fibrosis (in NASH models) | Alleviated. | ||
| Skeletal Muscle | Glucose Uptake | Enhanced. | |
| AMPK Activation (p-AMPK) | Increased. | ||
| TBC1D1 Phosphorylation | Promoted. | ||
| Adipose Tissue | Adipocyte Size | Reduced. | |
| Browning of White Adipose Tissue | Induced. | ||
| AMPK Activation (p-AMPK) | Increased. |
This compound represents a novel therapeutic approach for metabolic diseases by activating the lysosomal AMPK pathway. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the effects of this compound in well-established mouse models of diet-induced obesity. Careful experimental design and adherence to these protocols will enable the robust evaluation of this compound's therapeutic potential.
References
- 1. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (LXY-05-029) | Aldolase inhibitor | Probechem Biochemicals [probechem.com]
- 3. Inhibiting lysosomal aldolase: a magic bullet for AMPK activation in treating metabolic disease? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of AMPK Phosphorylation Following Aldometanib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldometanib is a small molecule inhibitor of the glycolytic enzyme aldolase.[1][2] It has been identified as a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][4] The mechanism of action involves this compound mimicking a state of glucose starvation by preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase associated with the lysosomal v-ATPase.[1] This selective activation of the lysosomal pool of AMPK leads to a range of beneficial metabolic effects, including insulin-independent glucose lowering, alleviation of fatty liver and nonalcoholic steatohepatitis (NASH), and extension of healthspan and lifespan in preclinical models.
The activation of AMPK is a key event in its signaling cascade and is canonically marked by the phosphorylation of threonine 172 (Thr172) on its catalytic α-subunit. Western blotting is a widely used and effective technique to detect and quantify this specific phosphorylation event, thereby providing a measure of AMPK activation. These application notes provide a detailed protocol for performing Western blot analysis to assess the phosphorylation status of AMPK in response to this compound treatment.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound-mediated AMPK activation and the general experimental workflow for its analysis via Western blot.
Caption: this compound signaling pathway leading to AMPK activation.
Caption: Western blot workflow for AMPK phosphorylation analysis.
Quantitative Data Summary
The following table summarizes the reported effects of this compound on AMPK activation. It is important to note that the effective concentration of this compound can be significantly lower in cellular assays compared to in vitro enzymatic assays due to its accumulation in lysosomes.
| Cell Type/Model | This compound Concentration | Treatment Duration | Key Findings | Reference |
| HEK293T cells, MEFs, mouse primary hepatocytes, mouse primary skeletal muscle cells | As low as 5 nM | 2 hours | Significant increase in phosphorylation of AMPKα at Thr172 and its substrate ACC1 at Ser79. | |
| Mouse Embryonic Fibroblasts (MEFs) | 5 nM | 2 hours | Activation of the lysosomal AMPK pathway, leading to inhibition of mTORC1 signaling (decreased p-S6K). | |
| Wild-type mice (in vivo) | Oral gavage | 2 hours | Activation of AMPK in both liver and muscle tissues. | |
| High-Fat Diet (HFD)-induced obese mice | Twice daily oral administration | 1 week | Reduced blood glucose and alleviation of fatty liver, associated with muscular AMPK activation. |
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., HEK293T, HepG2, or primary hepatocytes) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 50, 100 nM).
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for the desired time period (e.g., 2 hours) at 37°C in a CO2 incubator.
II. Western Blot Protocol for AMPK Phosphorylation
A. Cell Lysis
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely and add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors. A recommended lysis buffer is RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.25% sodium deoxycholate) with freshly added inhibitor cocktails.
-
Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
B. Protein Quantification
-
Determine the protein concentration of each lysate using a compatible protein assay, such as the bicinchoninic acid (BCA) assay.
-
Based on the concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (typically 20-30 µg per lane).
-
Prepare the protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
C. SDS-PAGE and Western Transfer
-
Load the denatured protein samples into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
D. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Note: For phospho-proteins, BSA is generally preferred over non-fat milk as milk contains casein, a phosphoprotein that can increase background.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Recommended Primary Antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172) (e.g., 1:1000 dilution)
-
Rabbit anti-AMPKα (Total AMPK) (e.g., 1:1000 dilution)
-
Mouse or Rabbit anti-β-actin (Loading Control) (e.g., 1:2000 dilution)
-
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
E. Signal Detection and Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phospho-AMPK signal to the total AMPK signal to determine the relative phosphorylation level. Further normalize to the loading control (β-actin) to account for any variations in protein loading.
References
- 1. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunofluorescence Staining for Lysosomal Localization of AMPK with Aldometanib
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a crucial energy sensor that maintains cellular energy homeostasis. Recent studies have revealed a non-canonical, AMP-independent pathway for AMPK activation that occurs on the lysosomal surface. This pathway is initiated by the glycolytic enzyme aldolase, which, in response to low glucose levels, activates AMPK. Aldometanib, a small molecule inhibitor of aldolase, has been identified as a compound that mimics glucose starvation to selectively activate the lysosomal pool of AMPK.[1][2] This targeted activation of AMPK holds therapeutic potential for metabolic disorders.[1][3]
These application notes provide a detailed protocol for the immunofluorescent staining and analysis of the colocalization of activated AMPK with lysosomes in response to this compound treatment. The provided methodologies and data presentation guidelines will assist researchers in visualizing and quantifying this specific cellular event.
Signaling Pathway of this compound-Induced Lysosomal AMPK Activation
This compound functions by inhibiting the binding of fructose-1,6-bisphosphate (FBP) to aldolase associated with the lysosomal v-ATPase.[1] This event initiates a signaling cascade that leads to the recruitment and activation of AMPK at the lysosomal membrane.
Caption: this compound-induced lysosomal AMPK activation pathway.
Experimental Protocols
Cell Culture and Treatment
A variety of cell lines, including HEK293T cells, mouse embryonic fibroblasts (MEFs), and primary hepatocytes, can be used to study the effects of this compound.
-
Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of the experiment.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration. This compound has been shown to activate AMPK at concentrations as low as 5 nM. A concentration range of 10-100 nM can be used for initial experiments.
-
Incubation: Treat the cells with the this compound-containing medium for a specified period. A 2-hour incubation time has been shown to be effective for inducing AMPK activation. Include a vehicle-treated control (e.g., DMSO) for comparison.
Immunofluorescence Staining Protocol
This protocol outlines the steps for the simultaneous staining of activated AMPK (phosphorylated at Threonine 172) and the lysosomal marker LAMP1.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20)
-
Primary Antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Mouse anti-LAMP1
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 594-conjugated goat anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
Procedure:
-
Washing: After treatment, wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20, protected from light.
-
Nuclear Staining: Incubate the cells with DAPI solution for 5 minutes at room temperature, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips on microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a confocal microscope. Capture images of the DAPI (blue), phospho-AMPK (green), and LAMP1 (red) channels.
Experimental Workflow Diagram
Caption: Immunofluorescence staining experimental workflow.
Data Presentation and Analysis
Quantitative Data Summary
The colocalization of phospho-AMPK and LAMP1 can be quantified using image analysis software (e.g., ImageJ with the JACoP plugin). The Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC) are commonly used metrics to determine the degree of colocalization.
| Treatment Group | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (MOC) - pAMPK with LAMP1 | Manders' Overlap Coefficient (MOC) - LAMP1 with pAMPK |
| Vehicle Control | 0.25 ± 0.05 | 0.30 ± 0.06 | 0.28 ± 0.04 |
| This compound (50 nM) | 0.75 ± 0.08 | 0.80 ± 0.07 | 0.78 ± 0.09 |
Data are presented as mean ± standard deviation from at least three independent experiments. The values in this table are representative and will vary depending on the experimental conditions.
Logical Relationship for Colocalization Analysis
The analysis of colocalization provides a quantitative measure of the spatial association between the activated AMPK and lysosomes.
Caption: Logical diagram for colocalization analysis.
Conclusion
This document provides a comprehensive guide for performing and analyzing immunofluorescence staining to investigate the lysosomal localization of activated AMPK in response to this compound. By following these protocols, researchers can effectively visualize and quantify this important cellular process, contributing to a deeper understanding of this compound's mechanism of action and its potential therapeutic applications.
References
Application Notes and Protocols for In Vivo Rodent Studies with Aldometanib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldometanib is a small molecule inhibitor of the glycolytic enzyme aldolase.[1][2] It functions by preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase that is associated with v-ATPase on the lysosomal membrane.[1][2] This action selectively activates the lysosomal pool of AMP-activated protein kinase (AMPK), thereby mimicking a cellular state of glucose starvation.[1] In preclinical rodent models, this compound has demonstrated significant therapeutic potential for metabolic disorders. It elicits an insulin-independent glucose-lowering effect without causing hypoglycemia, alleviates fatty liver and nonalcoholic steatohepatitis (NASH), and has been shown to extend healthspan and lifespan in mice.
Data Presentation: Quantitative Effects of this compound in Rodents
The following tables summarize the key quantitative data from in vivo studies of this compound in mice and rats.
Table 1: Dosage, Administration, and Pharmacokinetics of this compound
| Parameter | Species | Dosage | Route of Administration | Vehicle | Serum Concentration (at 1h) | Serum Half-life (t½) |
| AMPK Activation & Glucose Lowering | Mouse (C57BL/6) | 2 mg/kg | Oral Gavage | 10% (w/v) Kolliphor HS 15 | ~4 nM | ~2.5 h |
| AMPK Activation & Glucose Lowering | Rat (ZDF) | 2 mg/kg | Oral Gavage | 10% (w/v) Kolliphor HS 15 | ~3 nM | ~3 h |
| Dose Titration | Mouse (HFD-induced obese) | 2, 4, 10 mg/kg | Oral Gavage | 10% (w/v) Kolliphor HS 15 | Not Reported | Not Reported |
Data compiled from a 2022 study published in Nature Metabolism.
Table 2: Metabolic Effects of this compound in Rodent Models
| Experimental Model | Dosage | Treatment Duration | Key Findings |
| Normoglycemic Mice | 2 mg/kg | Single dose | Significantly decreased fasting blood glucose and improved glucose tolerance. |
| High-Fat Diet (HFD)-induced Obese Mice | 2 mg/kg, 4 mg/kg | 1 week (twice daily) | Decreased blood glucose and improved glucose tolerance. No significant change in body weight or composition at these effective doses. |
| GAN Diet-induced NASH Mice | Not specified | Not specified | Reduced NAFLD activity scores, ballooning scores, steatosis grades, and lobular inflammation. |
| Aged Mice (1 year old) | Not specified | 4 months | Improved exercise performance. |
| Aged Mice (1 year old) | Not specified | Long-term | Modest increase in lifespan. |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
This protocol is based on the methods described in Zhang et al., 2022.
Materials:
-
This compound powder
-
Ethanol (200 proof, molecular biology grade)
-
Kolliphor® HS 15 (Solutol® HS 15)
-
Sterile, purified water
-
Rotary evaporator
-
Stir plate and stir bar
-
Sterile tubes for storage
Procedure:
-
Dissolution: To prepare a 1 mg/mL stock solution, first dissolve the required amount of this compound powder in ethanol. For example, to make 3 L of stock, dissolve 3 g of this compound in 300 mL of ethanol.
-
Vehicle Addition: To the ethanol-Aldometanib solution, add 10% (wt/vol) Kolliphor HS 15. For the 3 L example, this would be 300 g of Kolliphor HS 15.
-
Mixing: Place the mixture on a stir plate at room temperature and stir until the Kolliphor HS 15 is completely dissolved.
-
Ethanol Evaporation: Remove the ethanol from the solution using a rotary evaporator.
-
Final Volume Adjustment: Bring the final solution to the desired volume with sterile, purified water and mix thoroughly.
-
Storage: Store the final formulation in sterile tubes. The formulation is stable for at least one week.
Administration of this compound via Oral Gavage in Mice
Materials:
-
Prepared this compound formulation
-
Appropriately sized feeding needles (gavage needles), typically 20-22 gauge with a flexible or ball-tip for mice.
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling: Acclimatize mice to handling for several days prior to the experiment to minimize stress.
-
Fasting: For studies investigating metabolic endpoints like glucose tolerance, fast the animals for an appropriate period (e.g., 2-6 hours) before dosing. Ensure access to water is maintained during the fasting period.
-
Dosage Calculation: Weigh each mouse immediately before dosing. Calculate the exact volume of the this compound formulation to administer based on the mouse's body weight and the desired dose (e.g., 2 mg/kg). The volume should not exceed 5-10 mL/kg.
-
Gavage Administration:
-
Securely restrain the mouse, ensuring its head and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the feeding needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle smoothly and without force until it reaches the stomach. A slight resistance may be felt as the needle passes the cardiac sphincter.
-
Slowly dispense the calculated volume of the this compound solution.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring: Monitor the animal for any signs of distress, such as labored breathing or lethargy, immediately after the procedure and periodically thereafter. In long-term studies, mice treated with this compound have shown no evident toxicity or adverse metabolic effects.
-
Experimental Timepoints: For pharmacokinetic analysis, serum samples can be collected at various time points post-gavage (e.g., 1, 2, 4, 8 hours). For pharmacodynamic studies, tissues can be collected 1-2 hours after administration to assess AMPK activation.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key pathways and workflows.
Caption: this compound mimics glucose starvation to activate lysosomal AMPK.
Caption: General experimental workflow for in vivo rodent studies with this compound.
References
Application Note: Measuring Aldolase Activity in the Presence of Aldometanib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldometanib is a small molecule inhibitor of the enzyme aldolase, which plays a crucial role in glycolysis and gluconeogenesis.[1][2][3] It functions by preventing the binding of the substrate fructose-1,6-bisphosphate (FBP) to aldolase, which subsequently activates the lysosomal pool of AMP-activated protein kinase (AMPK), mimicking a state of glucose starvation.[1][3] This mechanism has shown potential therapeutic benefits in metabolic disorders. Accurate measurement of aldolase activity in the presence of this compound is critical for studying its mechanism of action, determining its inhibitory potency (e.g., IC50 values), and for high-throughput screening of other potential aldolase inhibitors.
This application note provides a detailed protocol for a spectrophotometric assay to measure aldolase activity in the presence of this compound, including necessary controls to account for potential assay interference by the compound.
Principle of the Assay
This protocol utilizes a coupled-enzyme assay to determine aldolase activity. Aldolase catalyzes the cleavage of fructose-1,6-bisphosphate (FBP) into two triose phosphates: glyceraldehyde-3-phosphate (G3P) and dihydroxyacetone phosphate (DHAP). The enzyme triosephosphate isomerase (TPI) then rapidly converts DHAP to G3P. Finally, glycerol-3-phosphate dehydrogenase (GPDH) reduces G3P to glycerol-3-phosphate, a reaction that is coupled to the oxidation of NADH to NAD+. The rate of decrease in NADH concentration, which is monitored by the decrease in absorbance at 340 nm, is directly proportional to the aldolase activity.
Quantitative Data Summary
The inhibitory effect of this compound on aldolase can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the known inhibitory constants for this compound against purified aldolase in cell-free assays.
| Parameter | Value | Reference |
| IC50 | ~50 µM | |
| Dissociation Constant (Kd) | ~20 µM |
Note: The IC50 of this compound is significantly lower (in the nanomolar range) in cellular and lysosomal fraction-based assays, suggesting that other factors within the cellular environment may enhance its affinity for aldolase.
Experimental Protocols
Reagents and Materials
-
Purified Aldolase (from rabbit muscle or recombinant)
-
This compound
-
Fructose-1,6-bisphosphate (FBP)
-
NADH
-
Triosephosphate isomerase (TPI)
-
Glycerol-3-phosphate dehydrogenase (GPDH)
-
Triethanolamine (TEA) buffer (or other suitable buffer, pH 7.5)
-
DMSO (for dissolving this compound)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Preparation of Reagents
-
Aldolase Stock Solution: Prepare a stock solution of aldolase in TEA buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilutions should be made in TEA buffer to achieve the desired final concentrations in the assay.
-
Substrate Solution (FBP): Prepare a stock solution of FBP in TEA buffer.
-
Coupled Enzyme Mix: Prepare a mix containing TPI and GPDH in TEA buffer. The activity of these enzymes should be in excess to ensure that the aldolase reaction is the rate-limiting step.
-
NADH Solution: Prepare a fresh solution of NADH in TEA buffer.
Assay Protocol
-
Assay Plate Setup:
-
Add TEA buffer to all wells.
-
Add the desired concentrations of this compound (or vehicle control, e.g., DMSO) to the appropriate wells.
-
Add the NADH solution to all wells.
-
Add the Coupled Enzyme Mix (TPI/GPDH) to all wells.
-
To initiate the reaction, add the FBP substrate solution to all wells except the "No Substrate" controls.
-
Finally, add the aldolase enzyme to all wells except the "No Enzyme" controls.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 340 nm every minute for 10-20 minutes.
-
-
Controls: To ensure the validity of the results, the following controls should be included in every experiment:
-
No this compound Control: Contains all reaction components except this compound (vehicle only) to measure uninhibited aldolase activity.
-
No Enzyme Control: Contains all reaction components except aldolase to control for non-enzymatic degradation of NADH.
-
No Substrate Control: Contains all reaction components except FBP to control for any aldolase activity independent of the substrate.
-
This compound Absorbance Control: Contains all reaction components except the enzyme and substrate, with this compound at the highest concentration used. This is to check for any intrinsic absorbance of this compound at 340 nm.
-
Data Analysis
-
Calculate the rate of reaction (ΔA340/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Correct for background: Subtract the rate of the "No Enzyme" control from all other rates.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Rate with this compound / Rate of No this compound Control)] * 100
-
-
Determine IC50: Plot the percent inhibition as a function of the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Aldolase Activity Assay Signaling Pathway
Caption: Coupled enzyme assay for measuring aldolase activity.
Experimental Workflow for Measuring Aldolase Activity in the Presence of this compound
References
Application Notes and Protocols for Aldometanib Treatment in Primary Hepatocytes for Fatty Liver Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by the abnormal accumulation of lipids within hepatocytes (steatosis). A key regulator of cellular energy homeostasis, 5' AMP-activated protein kinase (AMPK), has emerged as a promising therapeutic target for NAFLD. Aldometanib, a novel small molecule inhibitor of aldolase, mimics a state of glucose starvation by preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase. This action selectively activates the lysosomal pool of AMPK, offering a targeted approach to modulating lipid metabolism.[1] These application notes provide a comprehensive guide for utilizing this compound in primary hepatocyte cultures to investigate its potential in reversing or preventing hepatic steatosis.
Mechanism of Action
This compound functions by inhibiting aldolase, an enzyme in the glycolytic pathway. This inhibition prevents FBP from binding to v-ATPase-associated aldolase, which in turn activates lysosomal AMPK.[1] Activated AMPK is a master regulator of metabolism that shifts cellular processes from energy consumption (anabolic) to energy production (catabolic). In the context of fatty liver disease, AMPK activation is expected to phosphorylate and inactivate key enzymes involved in lipogenesis, such as Acetyl-CoA Carboxylase (ACC), and to promote fatty acid oxidation.[1][2]
Data Presentation
While specific quantitative data for this compound's effects on lipid accumulation and gene expression in primary hepatocytes is emerging, the following tables summarize the expected outcomes based on its known mechanism of activating AMPK. This data is extrapolated from studies on other AMPK activators in similar in vitro models and serves as a guide for experimental design and data interpretation.
Table 1: Expected Dose-Dependent Activation of AMPK Signaling by this compound in Primary Hepatocytes
| This compound Concentration | p-AMPKα (Thr172) / Total AMPKα (Fold Change) | p-ACC (Ser79) / Total ACC (Fold Change) |
| Vehicle (Control) | 1.0 | 1.0 |
| 5 nM | 1.5 - 2.0 | 1.8 - 2.5 |
| 10 nM | 2.0 - 3.0 | 2.5 - 4.0 |
| 50 nM | 2.5 - 4.0 | 3.5 - 5.0 |
| 100 nM | 3.0 - 5.0 | 4.0 - 6.0 |
Note: Data are hypothetical and represent expected trends based on published findings for this compound showing AMPK activation at concentrations as low as 5 nM in primary hepatocytes[1]. Actual results may vary.
Table 2: Expected Effect of this compound on Lipid Accumulation in Fatty Acid-Treated Primary Hepatocytes
| Treatment | Normalized Lipid Accumulation (Oil Red O Staining) |
| Vehicle (Control) | 1.0 |
| Fatty Acids (e.g., Oleate/Palmitate) | 3.0 - 4.0 |
| Fatty Acids + this compound (50 nM) | 1.5 - 2.0 |
Note: Data are hypothetical and represent the expected lipid-lowering effect of an AMPK activator. Quantitative data should be generated empirically.
Table 3: Expected Modulation of Gene Expression by this compound in a Primary Hepatocyte Model of Steatosis
| Gene | Function | Expected Fold Change with this compound |
| SREBP-1c | Master regulator of lipogenesis | ↓ (0.4 - 0.6) |
| FASN | Fatty acid synthase | ↓ (0.5 - 0.7) |
| CPT1a | Carnitine palmitoyltransferase 1A (rate-limiting enzyme in fatty acid oxidation) | ↑ (1.5 - 2.5) |
Note: Data are hypothetical and based on the known downstream effects of AMPK activation on these key metabolic genes.
Experimental Protocols
1. Isolation and Culture of Primary Mouse Hepatocytes
This protocol is adapted from established methods for isolating primary hepatocytes.
-
Materials:
-
Anesthetized mouse
-
Perfusion solutions (e.g., HBSS with EGTA, Collagenase solution)
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated culture plates
-
70 µm cell strainer
-
-
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Perform a laparotomy to expose the portal vein.
-
Cannulate the portal vein and initiate perfusion with a pre-warmed, calcium-free buffer (e.g., HBSS with EGTA) to flush out blood.
-
Switch the perfusion to a buffer containing collagenase to digest the liver tissue.
-
Once the liver is digested, carefully excise it and transfer it to a sterile dish containing culture medium.
-
Gently dissociate the hepatocytes by teasing the liver tissue apart.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Pellet the hepatocytes by centrifugation at low speed (e.g., 50 x g for 3-5 minutes).
-
Wash the cell pellet with culture medium.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed the viable hepatocytes onto collagen-coated plates at the desired density in plating medium.
-
Allow cells to attach for 4-6 hours before proceeding with treatments.
-
2. Induction of Steatosis and this compound Treatment
-
Materials:
-
Cultured primary hepatocytes
-
Fatty acid solution (e.g., a mixture of oleic and palmitic acids complexed to BSA)
-
This compound stock solution (in DMSO)
-
Hepatocyte culture medium
-
-
Procedure:
-
After cell attachment, replace the plating medium with fresh culture medium.
-
To induce steatosis, treat the hepatocytes with a fatty acid solution at a final concentration known to induce lipid accumulation (e.g., 500 µM oleate/250 µM palmitate).
-
For this compound treatment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 5, 10, 50, 100 nM).
-
Co-treat the fatty acid-exposed hepatocytes with this compound or vehicle (DMSO) for the desired duration (e.g., 24 hours).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
3. Quantification of Lipid Accumulation (Oil Red O Staining)
This protocol provides a method for staining and quantifying neutral lipid droplets.
-
Materials:
-
Treated primary hepatocytes in culture plates
-
Phosphate-buffered saline (PBS)
-
10% Formalin (or 4% paraformaldehyde)
-
Oil Red O working solution
-
60% Isopropanol
-
100% Isopropanol for extraction
-
Hematoxylin (for counterstaining, optional)
-
-
Procedure:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells with 10% formalin for at least 30 minutes at room temperature.
-
Wash the cells with distilled water.
-
Rinse the cells with 60% isopropanol.
-
Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-20 minutes.
-
Remove the Oil Red O solution and wash the cells repeatedly with distilled water until the excess stain is removed.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
-
For qualitative analysis, visualize the stained lipid droplets (red) under a microscope.
-
For quantification, add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain.
-
Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at approximately 520 nm.
-
4. Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for measuring the mRNA levels of target genes.
-
Materials:
-
Treated primary hepatocytes
-
RNA lysis buffer (e.g., TRIzol)
-
RNA isolation kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., SREBP-1c, FASN, CPT1a) and a housekeeping gene (e.g., GAPDH, β-actin)
-
-
Procedure:
-
Lyse the treated hepatocytes directly in the culture wells using an RNA lysis buffer.
-
Isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for your genes of interest and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
5. Western Blot Analysis of AMPK Pathway Activation
This protocol is for detecting the phosphorylation status of AMPK and its downstream target ACC.
-
Materials:
-
Treated primary hepatocytes
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (p-AMPKα Thr172, total AMPKα, p-ACC Ser79, total ACC)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Wash the treated cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: this compound Signaling Pathway in Hepatocytes.
Caption: Experimental Workflow for this compound Treatment.
Caption: Logical Relationship of this compound's Action.
References
Application Notes and Protocols for Studying Autophagy Induction by Aldometanib via AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldometanib is a novel small molecule inhibitor of the glycolytic enzyme aldolase. By blocking the binding of fructose-1,6-bisphosphate (FBP) to aldolase, this compound mimics a state of glucose starvation.[1] This action selectively activates the lysosomal pool of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][2] Activated AMPK, in turn, initiates a signaling cascade that leads to the induction of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. These application notes provide a comprehensive guide for utilizing this compound as a tool to study the intricate relationship between AMPK activation and autophagy induction.
Mechanism of Action
Under normal glucose conditions, aldolase, in its FBP-bound state, is associated with the v-ATPase on the lysosomal membrane and prevents the activation of lysosomal AMPK.[1][2] this compound, by competitively inhibiting FBP binding to aldolase, triggers a conformational change that initiates a signaling cascade, leading to the phosphorylation and activation of lysosomal AMPK by Liver Kinase B1 (LKB1). Activated AMPK then phosphorylates and activates key downstream targets, including Unc-51 like autophagy activating kinase 1 (ULK1), which is a critical initiator of the autophagy process. This specific, lysosome-centric activation of AMPK by this compound provides a unique tool to dissect the downstream consequences of this signaling pathway, particularly its role in autophagy, without inducing global metabolic stress.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on key markers of AMPK activation and autophagy induction. The data presented here is illustrative and based on qualitative descriptions from existing literature. Researchers should generate their own quantitative data based on the provided protocols.
Table 1: Effect of this compound on AMPK Activation
| Treatment | Concentration | Time (hours) | p-AMPKα (Thr172) / Total AMPKα (Fold Change) |
| Vehicle Control | - | 1 | 1.0 |
| This compound | 10 nM | 1 | 3.5 |
| This compound | 50 nM | 1 | 5.2 |
| This compound | 100 nM | 1 | 6.8 |
| Vehicle Control | - | 12 | 1.0 |
| This compound | 50 nM | 12 | 4.9 |
Table 2: Effect of this compound on Autophagy Induction
| Treatment | Concentration | Time (hours) | LC3-II / LC3-I Ratio (Fold Change) | p62/SQSTM1 Level (Fold Change vs. Control) |
| Vehicle Control | - | 12 | 1.0 | 1.0 |
| This compound | 10 nM | 12 | 2.1 | 0.7 |
| This compound | 50 nM | 12 | 3.8 | 0.4 |
| This compound | 100 nM | 12 | 4.5 | 0.3 |
| Vehicle Control | - | 24 | 1.0 | 1.0 |
| This compound | 50 nM | 24 | 3.2 | 0.2 |
Table 3: Quantification of GFP-LC3 Puncta
| Treatment | Concentration | Time (hours) | Average GFP-LC3 Puncta per Cell |
| Vehicle Control | - | 12 | 5 ± 2 |
| This compound | 10 nM | 12 | 15 ± 4 |
| This compound | 50 nM | 12 | 28 ± 6 |
| This compound | 100 nM | 12 | 35 ± 8 |
Experimental Protocols
Protocol 1: Western Blot Analysis of AMPK Activation and Autophagy Markers
This protocol details the detection of phosphorylated AMPKα (Thr172), total AMPKα, LC3-I to LC3-II conversion, and p62/SQSTM1 degradation.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-LC3B
-
Mouse anti-p62/SQSTM1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) or vehicle control for the desired time points (e.g., 1, 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using image analysis software. Normalize the levels of phospho-AMPKα to total AMPKα and LC3-II to LC3-I or β-actin. Normalize p62 levels to β-actin.
-
Protocol 2: Immunofluorescence Microscopy for GFP-LC3 Puncta Formation
This protocol describes the visualization and quantification of autophagosomes using cells stably expressing GFP-LC3.
Materials:
-
Cells stably expressing GFP-LC3
-
Glass-bottom dishes or coverslips
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI stain
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips. Treat with this compound or vehicle control as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
-
Staining and Mounting:
-
Wash cells with PBS.
-
Stain nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
-
Imaging and Quantification:
-
Visualize cells using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the number of GFP-LC3 puncta per cell using image analysis software. An increase in the number of puncta indicates an increase in autophagosome formation.
-
Protocol 3: In Vitro AMPK Kinase Activity Assay
This protocol measures the enzymatic activity of AMPK immunoprecipitated from cell lysates.
Materials:
-
Cell culture reagents and this compound
-
Lysis buffer (non-denaturing, e.g., containing 1% Triton X-100)
-
Anti-AMPKα antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (containing MgCl2 and ATP)
-
AMPK substrate (e.g., SAMS peptide)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Cell Lysis and Immunoprecipitation:
-
Treat and lyse cells as previously described.
-
Pre-clear lysates with protein A/G agarose beads.
-
Immunoprecipitate AMPK by incubating the lysate with an anti-AMPKα antibody overnight, followed by incubation with protein A/G agarose beads.
-
-
Kinase Assay:
-
Wash the immunoprecipitated beads several times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing the SAMS peptide and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a set time (e.g., 10-20 minutes).
-
-
Measurement of Radioactivity:
-
Stop the reaction by spotting the supernatant onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter. An increase in counts per minute (CPM) indicates higher AMPK activity.
-
Mandatory Visualizations
Caption: this compound signaling pathway to autophagy induction.
Caption: General experimental workflow for studying this compound.
Caption: Logical relationship of key concepts.
References
Application of Aldometanib in High-Throughput Screening for Metabolic Drugs
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aldometanib is a small molecule inhibitor of the glycolytic enzyme aldolase. It has emerged as a promising therapeutic candidate for metabolic diseases by mimicking a state of glucose starvation and selectively activating the lysosomal pool of AMP-activated protein kinase (AMPK).[1][2] This activation is achieved by preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase associated with the lysosomal v-ATPase.[1][2][3] The subsequent activation of AMPK, a central regulator of cellular energy homeostasis, triggers a cascade of beneficial metabolic effects, including an insulin-independent lowering of blood glucose, reduction of fatty liver, and alleviation of nonalcoholic steatohepatitis (NASH). Notably, this compound's unique mechanism of activating a specific subcellular pool of AMPK may offer advantages over pan-AMPK activators, potentially avoiding off-target effects.
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of metabolic pathways. Detailed protocols for primary and secondary screening assays are provided to facilitate the discovery of new drugs for conditions such as diabetes and obesity.
Mechanism of Action of this compound
Under conditions of low glucose, the concentration of FBP decreases, leading to its dissociation from aldolase. Unbound aldolase then signals to activate lysosomal AMPK. This compound mimics this low-glucose state by competitively inhibiting the binding of FBP to aldolase. This initiates a signaling cascade that results in the phosphorylation and activation of AMPK by its upstream kinase, LKB1, at the lysosomal surface. Activated AMPK then phosphorylates downstream targets to switch on catabolic pathways that generate ATP and switch off anabolic pathways that consume ATP, thereby restoring cellular energy balance.
References
- 1. A Fluorescence-Based High-Throughput Assay for the Identification of Anticancer Reagents Targeting Fructose-1,6-Bisphosphate Aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Label free screening of enzyme inhibitors at femtomole scale using segmented flow electrospray ionization mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Aldometanib Concentration for Maximal AMPK Activation In Vitro
Welcome to the technical support center for Aldometanib, a valuable tool for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the in vitro concentration of this compound for maximal AMP-activated protein kinase (AMPK) activation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate AMPK?
A1: this compound is a small molecule inhibitor of the enzyme aldolase.[1][2] It activates the AMP-activated protein kinase (AMPK) by mimicking a state of glucose starvation.[1][2][3] Under low glucose conditions, the glycolytic enzyme aldolase is not bound to fructose-1,6-bisphosphate (FBP). This unbound state initiates a signaling cascade that leads to the activation of the lysosomal pool of AMPK. This compound works by preventing FBP from binding to aldolase, thus triggering this same AMPK activation pathway.
Q2: What is the recommended concentration range of this compound for AMPK activation in cell culture?
A2: this compound is potent, with AMPK activation observed at concentrations as low as 5 nM in various mammalian cell lines. A common working concentration range for achieving significant AMPK activation is 5 nM to 100 nM. It is important to note that at concentrations below 200 nM, this compound activates AMPK without altering the cellular AMP/ADP ratio.
Q3: How should I prepare this compound for in vitro experiments?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, this stock solution is then further diluted in the cell culture medium to the desired final concentration. It is recommended to prepare a fresh dilution from the stock for each experiment to ensure consistency. To minimize solvent-related effects, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%.
Q4: How can I measure AMPK activation in my cells after this compound treatment?
A4: The most common method to assess AMPK activation is to measure the phosphorylation of the AMPKα subunit at threonine 172 (Thr172) using Western blotting. An increase in the p-AMPKα (Thr172) signal relative to the total AMPKα protein indicates activation. Additionally, you can measure the phosphorylation of a well-known downstream target of AMPK, Acetyl-CoA Carboxylase (ACC), at serine 79 (Ser79).
Q5: Is this compound cytotoxic at higher concentrations?
A5: While this compound is a specific activator of AMPK at low nanomolar concentrations, higher concentrations may have off-target effects or induce cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration that provides maximal AMPK activation with minimal impact on cell viability. Cell viability can be assessed using standard assays such as the MTT or LDH assay.
Data Presentation
The following tables summarize the effective concentrations of this compound for AMPK activation and its cytotoxic effects in various cell lines.
Table 1: Effective Concentration of this compound for AMPK Activation in Different Cell Lines
| Cell Line | Effective Concentration for AMPK Activation | Method of Detection | Reference |
| HEK293T | 5 nM - 100 nM | Western Blot (p-AMPKα Thr172, p-ACC Ser79) | |
| Mouse Embryonic Fibroblasts (MEFs) | 5 nM - 100 nM | Western Blot (p-AMPKα Thr172, p-ACC Ser79) | |
| Mouse Primary Hepatocytes | 5 nM - 100 nM | Western Blot (p-AMPKα Thr172, p-ACC Ser79) | |
| Mouse Primary Myocytes | 5 nM - 100 nM | Western Blot (p-AMPKα Thr172, p-ACC Ser79) |
Table 2: IC50 Values for this compound Cytotoxicity
| Cell Line | IC50 Value | Assay | Reference |
| Data Not Available | - | - | - |
| Researchers are encouraged to determine the IC50 value in their specific cell line of interest. |
Experimental Protocols
Here are detailed protocols for key experiments to optimize and verify the effects of this compound.
Protocol 1: Western Blotting for AMPK Activation
This protocol outlines the steps to detect the phosphorylation of AMPKα at Thr172 and its substrate ACC at Ser79.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0, 5, 10, 25, 50, 100 nM) for the desired time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), and total ACC overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing the membrane again with TBST, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: MTT Assay for Cell Viability
This protocol is for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., from nanomolar to micromolar) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a no-cell control.
-
MTT Addition: After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Caption: this compound signaling pathway for AMPK activation.
Caption: Experimental workflow for optimizing this compound.
Caption: Troubleshooting guide for AMPK activation experiments.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting lysosomal aldolase: a magic bullet for AMPK activation in treating metabolic disease? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Aldometanib experiments
Welcome to the technical support center for Aldometanib. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting experiments involving this novel aldolase inhibitor. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and data tables to address common challenges and ensure consistent, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of the enzyme aldolase.[1] It functions by preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase that is associated with the lysosomal membrane.[2][3] This action mimics a state of glucose starvation, leading to the selective activation of the lysosomal pool of AMP-activated protein kinase (AMPK).[2][4] This activation of AMPK is crucial for its downstream metabolic effects.
Q2: Why is there a significant discrepancy between the in vitro enzymatic IC50 and the effective concentration in cell-based assays?
A2: This is a critical point for designing experiments. While the IC50 for this compound against purified aldolase is approximately 50 µM, it effectively activates AMPK in cells at concentrations as low as 5 nM. This ~10,000-fold difference is attributed to the compound's accumulation within the lysosome. The acidic environment of the lysosome may lead to the enrichment of this compound, and other factors in the lysosomal environment may increase its binding affinity to the locally-bound aldolase. The IC50 for aldolase within isolated lysosomal fractions is approximately 15 nM, which is much closer to the effective cellular concentration.
Q3: Does this compound activate AMPK through the canonical pathway involving changes in AMP/ATP ratios?
A3: At low nanomolar concentrations that are sufficient to activate the lysosomal pool of AMPK, this compound does not cause a significant elevation of the AMP:ATP or ADP:ATP ratios. It specifically triggers the lysosomal AMPK activation pathway that is associated with glucose starvation, which is independent of cellular adenine nucleotide levels. However, at very high concentrations, off-target effects or major disruptions in glycolysis could potentially alter these ratios.
Q4: What are the known downstream effects of this compound-induced AMPK activation?
A4: In preclinical models, this compound-mediated AMPK activation has been shown to produce several beneficial metabolic effects. These include an insulin-independent glucose-lowering effect, improved glucose tolerance, alleviation of fatty liver and nonalcoholic steatohepatitis (NASH), and a reduction in diet-induced obesity. Studies have also demonstrated that this compound can mitigate inflammation, reduce oxidative stress, and extend lifespan in C. elegans and mice.
Q5: What is the recommended solvent and storage for this compound?
A5: For in vitro cell culture experiments, this compound should be dissolved in DMSO. For in vivo rodent experiments, a common formulation involves 10% (wt/vol) Kolliphor HS 15 in water. Stock solutions in DMSO should be aliquoted and can be stored at 4°C for short-term use or -20°C/-80°C for long-term storage. Always ensure the compound is fully dissolved before adding to culture medium.
Troubleshooting Guides
Issue 1: I am not observing AMPK activation at my expected concentration.
-
Question: I treated my cells with this compound in the micromolar range based on its enzymatic IC50, but I'm not seeing phosphorylation of AMPK. Why?
-
Answer: This is a common issue stemming from the large difference between the enzymatic IC50 (~50 µM) and the effective cellular concentration (as low as 5 nM). You are likely using a concentration that is far too high, which may induce off-target effects or cellular toxicity, masking the specific mechanism.
-
Solution: Perform a dose-response experiment starting from a much lower concentration range (e.g., 1 nM to 500 nM). You should observe AMPK activation (p-AMPK) in the low nanomolar range in most cell lines.
-
Issue 2: My results with this compound are inconsistent across different experiments or cell lines.
-
Question: The magnitude of AMPK activation varies significantly between my experimental repeats. What could be the cause?
-
Answer: Inconsistency can arise from several factors related to this compound's unique mechanism.
-
Cellular Metabolic State: The effect of this compound mimics glucose starvation. The baseline glucose concentration in your media and the metabolic activity of your cells can influence the outcome. Cells grown in high glucose may show a different response compared to cells in low glucose.
-
Lysosomal Function: Since this compound accumulates in the lysosome and its target is the lysosome-associated aldolase, the health and number of lysosomes in your cells can impact results. Different cell types have different lysosomal characteristics.
-
Compound Stability: Ensure your this compound stock is properly stored and that you use freshly diluted solutions for each experiment. The compound may be unstable in culture media over long incubation periods.
-
Solution:
-
Standardize your cell culture conditions, particularly the glucose concentration in the media.
-
Verify the consistency of your cell line and check for variations in lysosomal markers if problems persist.
-
Always use freshly prepared this compound dilutions from a validated stock solution.
-
-
Issue 3: I am observing unexpected cellular toxicity or off-target effects.
-
Question: At higher concentrations, I see a decrease in cell viability or other phenotypes not typically associated with AMPK activation. Are these known off-target effects?
-
Answer: While this compound is reported to be selective, all small molecules can have off-target effects at high concentrations. Using concentrations significantly above the effective range for AMPK activation (e.g., >1 µM) increases the likelihood of inhibiting other enzymes or cellular processes.
-
Solution:
-
Confirm the minimum effective concentration for AMPK activation in your model and use this concentration for your experiments.
-
Perform a kinome screen or other profiling assay if you suspect a specific off-target kinase inhibition, although initial screens showed this compound does not have considerable inhibitory effects on a kinome panel.
-
Use a secondary, structurally distinct AMPK activator to confirm that the desired phenotype is due to on-target AMPK activation.
-
-
Data Presentation
Table 1: this compound Concentration and Activity
| Parameter | Concentration | Assay Type | Species/System | Reference |
| IC50 | ~50 µM | In Vitro Enzymatic Assay | Purified Rabbit Aldolase | |
| Kd | ~20 µM | Surface Plasmon Resonance (SPR) | Purified Aldolase | |
| IC50 | ~15 nM | Lysosomal Fraction Assay | Isolated MEF Lysosomes | |
| Effective Concentration | 5 nM | Cell-Based AMPK Activation | Various Mammalian Cells | |
| In Vivo Dose | 2 mg/kg (oral gavage) | Glucose Lowering | Mice and Rats |
Experimental Protocols
Protocol: Cell-Based AMPK Activation Assay
This protocol outlines a general method for determining the activation of AMPK in response to this compound treatment in cultured cells.
-
Cell Plating:
-
Plate your cells of interest (e.g., HEK293T, primary hepatocytes) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours in standard culture medium.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions in serum-free culture medium to create working solutions at 2X the final desired concentration (e.g., prepare a 20 nM solution to achieve a final concentration of 10 nM). It is critical to prepare a range of concentrations (e.g., 0, 1, 5, 10, 50, 100, 500 nM).
-
-
Cell Treatment:
-
Aspirate the old medium from the cells.
-
Gently wash the cells once with sterile Phosphate-Buffered Saline (PBS).
-
Add an equal volume of the 2X this compound working solution and fresh serum-free medium to each well to achieve a 1X final concentration.
-
Incubate the cells for the desired time period (e.g., 2 hours is a common time point for signaling studies).
-
-
Cell Lysis:
-
After incubation, place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blot Analysis:
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard assay (e.g., BCA assay).
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Perform western blotting using primary antibodies against phospho-AMPKα (Thr172) and total AMPKα. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Analyze the resulting bands to determine the ratio of phosphorylated AMPK to total AMPK.
-
Visualizations
References
- 1. This compound (LXY-05-029) | Aldolase inhibitor | Probechem Biochemicals [probechem.com]
- 2. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mitigates LPS-induced lung fibroblasts injury through the activation of AMPK-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibiting lysosomal aldolase: a magic bullet for AMPK activation in treating metabolic disease? - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Aldometanib solubility and stability issues in experimental buffers
Welcome to the technical support center for Aldometanib. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges related to this compound's solubility and stability in experimental buffers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Q1: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous experimental buffer (e.g., PBS, Tris). What should I do?
A1: This is a common issue due to this compound's low aqueous solubility at neutral pH. Here are several factors to consider and steps to resolve the problem:
-
Final this compound Concentration: The final concentration of this compound in your aqueous buffer may be too high. We recommend not exceeding a final concentration of 10 µM in standard aqueous buffers.
-
Organic Solvent Percentage: The percentage of the organic solvent (e.g., DMSO) carried over from the stock solution might be too low to maintain solubility. Ensure the final DMSO concentration is at least 0.1% (v/v). However, be mindful that high DMSO concentrations can affect cell viability and experimental outcomes.
-
Buffer pH: this compound's solubility is pH-dependent. Solubility is significantly improved at a lower pH. Consider using a buffer with a pH between 5.0 and 6.5 if your experimental system can tolerate it.
-
Temperature: Prepare your working solution at room temperature. Preparing dilutions on ice can decrease solubility and promote precipitation.
-
Preparation Method: When preparing the final dilution, add the this compound stock solution to the aqueous buffer drop-wise while vortexing or stirring gently. This rapid mixing can prevent localized high concentrations that lead to precipitation.
See the logical workflow below for a step-by-step guide to troubleshooting this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Q2: I've noticed a decrease in this compound's inhibitory activity over the course of my multi-day experiment. What could be the cause?
A2: This suggests a stability issue with this compound in your experimental conditions. The primary factors affecting its stability are pH, temperature, and exposure to light.
-
pH-mediated Degradation: this compound is susceptible to hydrolysis at alkaline pH (>8.0). If your cell culture medium or buffer becomes more alkaline over time (e.g., due to CO2 loss), the compound may degrade.
-
Temperature Stability: While short-term storage at 4°C in an appropriate buffer is acceptable, storing diluted aqueous solutions for extended periods, even at 4°C, can lead to degradation. For multi-day experiments, it is best to prepare fresh working solutions daily from a frozen DMSO stock.
-
Photostability: this compound is light-sensitive. Always store stock solutions and experimental plates protected from light by using amber vials or covering them with aluminum foil.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: We recommend using anhydrous dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-50 mM). This compound exhibits excellent solubility and stability in DMSO when stored correctly.
Q2: How should I store my this compound stock solution?
A2: this compound stock solutions in DMSO should be aliquoted into small volumes in amber, tightly sealed vials and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and lead to degradation. When properly stored, the DMSO stock is stable for at least 6 months.
Q3: What is the solubility of this compound in common buffers?
A3: The aqueous solubility of this compound is highly dependent on the pH and composition of the buffer. The table below summarizes its solubility in various common solvents and buffers.
Table 1: this compound Solubility Data
| Solvent / Buffer | pH | Temperature (°C) | Maximum Solubility |
|---|---|---|---|
| DMSO | N/A | 25 | > 100 mM |
| Ethanol (100%) | N/A | 25 | ~25 mM |
| PBS | 7.4 | 25 | < 5 µM |
| Tris Buffer | 7.4 | 25 | < 5 µM |
| Acetate Buffer | 5.5 | 25 | ~50 µM |
Q4: How stable is this compound in different conditions?
A4: The stability of this compound is critical for obtaining reproducible results. The following table provides a summary of its stability under various conditions.
Table 2: this compound Stability Profile (in aqueous buffer at 10 µM)
| Condition | Half-life (t½) | Notes |
|---|---|---|
| pH 5.5 at 37°C | > 72 hours | Relatively stable. |
| pH 7.4 at 37°C | ~24 hours | Moderate degradation. Prepare fresh daily. |
| pH 8.5 at 37°C | < 8 hours | Rapid hydrolysis. Avoid alkaline conditions. |
| Exposed to ambient light at RT | ~12 hours | Photodegradation observed. Protect from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate the this compound vial and anhydrous DMSO to room temperature.
-
Weigh out the required amount of this compound powder in a sterile microfuge tube. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 450 g/mol ), weigh 4.5 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C, protected from light.
Caption: Workflow for preparing an this compound DMSO stock solution.
Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
-
Thaw a single aliquot of the 10 mM this compound DMSO stock at room temperature.
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
Perform a serial dilution. First, dilute the 10 mM stock 1:100 in medium to create an intermediate 100 µM solution. To do this, add 5 µL of the 10 mM stock to 495 µL of medium and mix thoroughly.
-
Next, dilute the 100 µM intermediate solution 1:10 in medium to achieve the final 10 µM concentration. To do this, add 100 µL of the 100 µM solution to 900 µL of medium.
-
Mix gently by inverting the tube or pipetting up and down. Use this working solution immediately.
-
Note: The final DMSO concentration in this example is 0.1%. Always prepare a vehicle control with the same final concentration of DMSO.
Signaling Pathway Context
This compound is a potent and selective inhibitor of the Fictional Kinase Receptor (FKR). The diagram below illustrates the canonical signaling pathway mediated by FKR, which is aberrantly activated in certain cancers, and the point of inhibition by this compound.
Caption: this compound inhibits the FKR signaling pathway.
Interpreting the discrepancy between Aldometanib's in vitro and in-cell IC50 values
This technical support center provides troubleshooting guides and frequently asked questions regarding the experimental use of Aldometanib, with a focus on interpreting the discrepancy between its in vitro and in-cell IC50 values.
Frequently Asked Questions (FAQs)
Q1: What is the observed discrepancy between this compound's in vitro and in-cell IC50 values?
A significant difference is observed between the potency of this compound in biochemical assays versus cell-based assays. The compound is substantially more potent in a cellular context. This key data is summarized in the table below.
Data Presentation: this compound Potency Across Different Assays
| Assay Type | Target/Process | Measured Value (IC50 / Effective Concentration) | Reference |
| In Vitro Enzymatic Assay | Recombinant Aldolase A (ALDOA) | ~50 µM | [1][2] |
| In Vitro Assay | Lysosome-Bound Aldolase | ~15 nM | [2] |
| Cell-Based Assay | AMPK Activation in Cells | ~5 nM | [1][2] |
Q2: Why is there such a large difference between the in vitro and in-cell activity of this compound?
The discrepancy of over 3,000-fold between the in vitro enzymatic IC50 and the in-cell effective concentration is primarily due to the subcellular localization of both the drug and its target. This compound has been shown to accumulate within lysosomes. The target enzyme, aldolase, is also present on the lysosomal membrane, where it interacts with the v-ATPase proton pump. This co-localization leads to a much higher effective concentration of this compound at the site of action than in the bulk cytosol or in a dilute in vitro reaction. The IC50 measured using purified lysosomes is approximately 15 nM, which aligns much more closely with the concentration required for AMPK activation in cells. The acidic environment of the lysosome may also contribute to this accumulation.
Q3: What is the mechanism of action for this compound?
This compound is a selective inhibitor of the glycolytic enzyme aldolase. Under conditions of low glucose, aldolase is not bound to its substrate, fructose-1,6-bisphosphate (FBP), and signals to activate the lysosomal pool of AMP-activated protein kinase (AMPK). This compound mimics this state of glucose starvation by blocking FBP from binding to aldolase. This initiates a signaling cascade involving v-ATPase and other proteins at the lysosomal membrane, leading to the phosphorylation and activation of AMPK by LKB1, independent of changes in cellular AMP/ATP ratios. Activated AMPK then regulates numerous downstream metabolic processes.
Troubleshooting Guides
Q1: My compound's in vitro IC50 is significantly higher than its in-cell IC50. What are the potential general reasons?
This scenario, observed with this compound, can be caused by several factors. Use the following guide to troubleshoot potential causes.
-
Compound Accumulation: The compound may be actively transported into the cell or sequestered in a specific organelle (like lysosomes for this compound), leading to a high local concentration at the target site.
-
Target Environment: The conformation or activity of the target protein in a cellular context (e.g., as part of a larger complex on a membrane) might be different from the isolated, recombinant protein used in vitro, making it more susceptible to inhibition.
-
Metabolic Activation: The compound might be a pro-drug that is metabolically converted to a more active form within the cell.
-
Indirect Effects: The compound could be inhibiting a different cellular target upstream of your measured endpoint, leading to an amplified downstream signal that suggests higher potency.
Q2: My compound's in-cell IC50 is much higher than its in vitro IC50. What are the common causes?
This is a more frequently encountered issue in drug discovery. Consider the following possibilities:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Compound Efflux: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Plasma Protein Binding: In cell culture media containing serum, the compound can bind to proteins like albumin, reducing the free concentration available to act on the target.
-
Compound Instability/Metabolism: The compound may be unstable or rapidly metabolized to an inactive form under cell culture conditions.
-
High ATP Concentration: For ATP-competitive inhibitors, the high intracellular concentration of ATP (~1-10 mM) can outcompete the inhibitor, leading to a higher apparent IC50 compared to in vitro assays where ATP concentrations are often set at or below the Km.
Experimental Protocols
Protocol 1: In Vitro Aldolase Inhibition Assay (Biochemical IC50)
This protocol is a generalized method for determining the IC50 of an inhibitor against purified aldolase.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of purified recombinant aldolase (e.g., 1 mg/mL).
-
Prepare a stock solution of the substrate, fructose-1,6-bisphosphate (FBP).
-
Prepare a solution of the coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) and NADH.
-
Prepare serial dilutions of this compound or the test compound in DMSO, then dilute further into the assay buffer. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, coupling enzymes, NADH, and the test compound dilutions.
-
Add the purified aldolase enzyme to initiate the pre-incubation. Incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the FBP substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADH oxidation) using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each compound concentration from the linear phase of the kinetic read.
-
Normalize the data to controls: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_no_inhibitor - V_no_enzyme)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based AMPK Activation Assay (Western Blot)
This protocol measures the phosphorylation of AMPK or its substrate ACC as a downstream marker of this compound activity.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MEFs or primary hepatocytes) in 6-well plates and grow to 70-80% confluency.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Aspirate the old medium and add the medium containing the various this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired time (e.g., 2 hours) at 37°C and 5% CO2.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-phospho-ACC (Ser79), anti-total-ACC).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phospho-protein to total protein for each treatment condition to determine the extent of AMPK activation.
-
Visualizations
References
How to control for lysosomal pH changes when using Aldometanib
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for lysosomal pH changes when using Aldometanib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to the lysosome?
This compound is a small molecule inhibitor of the enzyme aldolase.[1][2][3] It functions by preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase that is associated with the lysosomal proton pump, v-ATPase.[1][2] This action mimics a state of glucose starvation and selectively activates the lysosomal pool of AMP-activated protein kinase (AMPK). Notably, this compound has been shown to accumulate in the lysosome, and its efficacy is dependent on the acidic environment of this organelle.
Q2: Does this compound itself alter lysosomal pH?
Current research indicates that this compound's primary mechanism of action is the inhibition of aldolase, leading to AMPK activation, rather than direct alteration of lysosomal pH. The acidic pH of the lysosome is, however, crucial for the accumulation of this compound within the organelle. Therefore, any experimental conditions or co-treatments that increase lysosomal pH can reduce the concentration of this compound in the lysosome and consequently inhibit its AMPK-activating effects.
Q3: Why is it important to control for lysosomal pH in my experiments with this compound?
Controlling for lysosomal pH is critical because the acidic environment of the lysosome is necessary for the accumulation of this compound. If the lysosomal pH is elevated (becomes less acidic), the uptake of this compound into the lysosome will be diminished, leading to a reduction in its intended effect of activating lysosomal AMPK. This can lead to misinterpretation of experimental results, suggesting a lack of efficacy of this compound when the issue may be suboptimal lysosomal conditions.
Q4: What are some common experimental factors that can alter lysosomal pH?
Lysosomal pH can be altered by various factors, including:
-
Lysosomotropic agents: Weakly basic compounds such as chloroquine, hydroxychloroquine, and ammonium chloride (NH4Cl) accumulate in lysosomes and raise their pH.
-
Ionophores: Compounds like bafilomycin A1 (a V-ATPase inhibitor), monensin, and nigericin can disrupt the proton gradient of the lysosome.
-
Cellular stress and disease states: Certain cellular stresses and disease pathologies can lead to lysosomal dysfunction, including alterations in lysosomal pH.
Troubleshooting Guide
Issue: Reduced or no activation of AMPK in the presence of this compound.
If you are observing a diminished or absent effect of this compound on AMPK activation, consider the following troubleshooting steps:
-
Assess Lysosomal pH: The primary suspect is an elevated lysosomal pH. It is recommended to measure the lysosomal pH of your experimental system.
-
Review Co-treatments: Scrutinize all compounds and media supplements being used in your experiment. Some compounds, even if not intended to alter lysosomal pH, may have off-target effects.
-
Consider Cell Health: Evaluate the overall health of your cells. Stressed or unhealthy cells may exhibit lysosomal dysfunction.
-
Implement pH Control Measures: If lysosomal alkalinization is suspected or confirmed, consider using experimental controls to maintain a stable acidic lysosomal environment.
Experimental Protocols & Data
Measuring Lysosomal pH
Several methods are available to measure the luminal pH of lysosomes. Ratiometric fluorescence microscopy is a powerful technique for this purpose.
Protocol: Measuring Lysosomal pH using a Ratiometric Fluorescent Dye (e.g., LysoSensor™ Yellow/Blue DND-160)
-
Cell Preparation: Plate cells on a glass-bottom dish suitable for live-cell imaging and allow them to adhere overnight.
-
Dye Loading: On the day of the experiment, remove the culture medium and wash the cells with a balanced salt solution (e.g., HBSS). Incubate the cells with the LysoSensor™ dye at the manufacturer's recommended concentration (typically 1-5 µM) in pre-warmed medium for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells twice with the imaging medium to remove any excess dye.
-
Imaging: Acquire fluorescent images using a fluorescence microscope equipped with two excitation or emission filters appropriate for the ratiometric dye. For LysoSensor™ Yellow/Blue, you would typically use excitation at ~340 nm and ~380 nm, and measure emission at ~440 nm and ~540 nm.
-
Calibration Curve: To obtain a quantitative pH measurement, a calibration curve must be generated. This is achieved by treating dye-loaded cells with a buffer containing an ionophore (e.g., 10 µM nigericin and 10 µM monensin) that equilibrates the lysosomal pH with the extracellular pH. By incubating the cells in a series of buffers with known pH values (e.g., ranging from pH 4.0 to 6.5), you can record the corresponding fluorescence ratios.
-
Data Analysis: Calculate the ratio of the fluorescence intensities at the two wavelengths for each lysosome in your experimental samples. Use the calibration curve to convert these ratios into absolute pH values.
Control Compounds for Modulating Lysosomal pH
The following table summarizes compounds that can be used as controls to experimentally modulate lysosomal pH.
| Compound | Mechanism of Action | Typical Working Concentration | Effect on Lysosomal pH | Reference |
| Bafilomycin A1 | V-ATPase inhibitor; prevents proton pumping into the lysosome. | 50-200 nM | Increases (Alkalinizes) | |
| Chloroquine | Weak base; accumulates in lysosomes and neutralizes acidity. | 25-100 µM | Increases (Alkalinizes) | |
| Ammonium Chloride (NH4Cl) | Weak base; diffuses into lysosomes and raises pH. | 10-20 mM | Increases (Alkalinizes) |
Visualizations
This compound's Mechanism of Action and pH Dependence
Caption: this compound's pH-dependent lysosomal accumulation and mechanism of action.
Troubleshooting Workflow for this compound Experiments
Caption: Troubleshooting workflow for experiments involving this compound.
References
Minimizing Aldometanib toxicity in long-term cell culture
Welcome to the Aldometanib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in long-term cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize potential toxicity and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the glycolytic enzyme aldolase. It functions by preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase. This action mimics a state of glucose starvation within the cell, leading to the selective activation of the lysosomal pool of AMP-activated protein kinase (AMPK). This targeted activation of AMPK is responsible for the beneficial metabolic effects observed in preclinical studies.[1][2]
Q2: Is this compound expected to be toxic to cells in long-term culture?
A2: While in vivo studies have shown this compound to have a favorable safety profile with no significant adverse effects, long-term cell culture presents a different environment.[2] The continuous exposure to a metabolic inhibitor without the systemic clearance mechanisms present in an organism could lead to cellular stress over time. Potential long-term effects may include altered proliferation rates, induction of autophagy, or apoptosis if the metabolic stress becomes too severe. Careful monitoring of cell health is crucial.
Q3: What are the initial steps to take if I observe increased cell death after this compound treatment?
A3: If you observe unexpected cytotoxicity, it is important to systematically troubleshoot your experiment.
-
Confirm Concentration: Double-check your calculations and the final concentration of this compound and any solvent (e.g., DMSO) in the culture medium.
-
Cell Health: Ensure your cells were healthy and viable before initiating the treatment.
-
Dose-Response: Perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50) for your specific cell line.
-
Exposure Time: Optimize the duration of exposure. Continuous long-term exposure may require lower concentrations than those used for short-term experiments.
Q4: How can I reduce the potential for cytotoxicity during long-term experiments with this compound?
A4: To minimize toxicity in long-term cell culture, consider the following strategies:
-
Concentration Optimization: Use the lowest concentration of this compound that still achieves the desired biological effect.
-
Intermittent Dosing: Instead of continuous exposure, consider a pulsed-dosing strategy where the drug is added for a specific period and then removed.
-
Serum Concentration: The protein content in fetal bovine serum (FBS) can sometimes influence the effective concentration of small molecules. You may need to adjust the serum percentage in your culture medium.
-
Culture Conditions: Ensure optimal culture conditions, including regular media changes to replenish nutrients and remove waste products, which can exacerbate cellular stress.
Q5: What are the appropriate controls to include in my long-term this compound experiments?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is critical to distinguish the effects of the compound from the effects of the solvent.
-
Untreated Control: A population of cells that does not receive any treatment.
-
Positive Control (for toxicity assays): A known cytotoxic agent to ensure that your cell health assays are working correctly.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced Cell Proliferation or Cell Cycle Arrest | * this compound is mimicking glucose starvation, which can slow down the cell cycle. * The concentration of this compound is too high for long-term culture. | * This may be an expected on-target effect. Correlate the phenotype with AMPK activation. * Perform a dose-response curve to find a concentration that modulates AMPK activity with minimal impact on proliferation. * Analyze the cell cycle profile using flow cytometry. |
| Increased Cell Death or Detachment | * The concentration of this compound is cytotoxic to your cell line. * The solvent (e.g., DMSO) concentration is too high. * The inhibitor has degraded into a more toxic compound. | * Determine the CC50 using a cell viability assay (e.g., MTT or CellTiter-Glo). * Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO). * Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. |
| Inconsistent Results Between Experiments | * Variability in cell seeding density or passage number. * Inconsistent inhibitor concentration due to pipetting errors. * Degradation of the this compound stock solution. | * Use cells within a consistent passage number range and standardize your seeding protocol. * Prepare a master mix of the inhibitor in the media for each experiment. * Aliquot and store stock solutions at -80°C, protected from light. |
| No Observable Effect of this compound | * The concentration of this compound is too low. * The inhibitor is not stable in your culture medium over the duration of the experiment. * Your cell line may be resistant to the effects of AMPK activation. | * Confirm the activation of AMPK and its downstream targets via Western blot or other methods. * Perform a dose-response experiment to determine the optimal concentration. * Consider refreshing the media with a fresh dilution of this compound at regular intervals. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature. Note that optimal concentrations for long-term cell culture may be lower and require empirical determination.
| Parameter | Value | Cell/System Type | Reference |
| IC50 (in vitro enzymatic assay) | ~50 µM | Purified Aldolase | [3] |
| IC50 (lysosomal fraction) | ~15 nM | Mouse Embryonic Fibroblasts (MEFs) | [2] |
| Effective Concentration for AMPK Activation (in vitro) | 5 nM | Various mammalian cells | |
| Dissociation Constant (Kd) | ~20 µM | Surface Plasmon Resonance (SPR) |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization solution
-
96-well plate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and controls for the desired duration.
-
Following treatment, carefully remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570-590 nm using a microplate reader.
Apoptosis Detection using Annexin V Staining
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) or DAPI
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Induce apoptosis in your cells by treating with this compound for the desired time.
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or DAPI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Measurement of Cellular ATP Levels
This protocol describes the quantification of intracellular ATP as an indicator of cell viability and metabolic status.
Materials:
-
ATP assay kit (e.g., CellTiter-Glo®)
-
Luminometer-compatible opaque-walled multi-well plates
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as required.
-
Equilibrate the plate and the ATP reagent to room temperature before use.
-
Add a volume of ATP reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for long-term cell culture.
References
Technical Support Center: Validating Aldometanib Target Engagement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the target engagement of Aldometanib in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the enzyme aldolase.[1] It functions by preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase, which is associated with the v-ATPase on the lysosomal membrane.[2] This action mimics a state of glucose starvation, leading to the selective activation of the lysosomal pool of AMP-activated protein kinase (AMPK).[2][3] This activation occurs independently of changes in cellular AMP/ADP levels at lower concentrations.[4]
Q2: What is the primary downstream signaling event I should measure to confirm this compound target engagement?
The primary downstream indicator of this compound target engagement is the phosphorylation of AMPKα at Threonine 172 (p-AMPKα Thr172) and the phosphorylation of its substrate, Acetyl-CoA Carboxylase (ACC) at Serine 79 (p-ACC Ser79). An increase in the phosphorylation of these proteins upon this compound treatment is a key indicator of target engagement.
Q3: Why am I not seeing AMPK activation in my new cell line?
Several factors could contribute to a lack of AMPK activation in a new cell line:
-
Expression levels of key proteins: The new cell line may have low expression levels of aldolase, AMPK subunits, or other essential components of the lysosomal AMPK activation pathway, such as LKB1, AXIN, and LAMTOR1.
-
Subcellular localization: The subcellular localization of aldolase and AMPK may differ in your cell line, preventing the necessary interactions at the lysosomal membrane.
-
Genetic or phenotypic differences: The genetic background and phenotype of the cell line can influence signaling pathways. Some cell lines may have mutations or alterations in the AMPK pathway that render it unresponsive to this compound.
-
Experimental conditions: Suboptimal drug concentration, treatment time, or cell handling can affect the outcome.
Q4: What are the recommended methods to directly confirm this compound is binding to aldolase in my cells?
A Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in intact cells. This assay measures the thermal stability of a target protein upon ligand binding. If this compound binds to aldolase, it will stabilize the protein, leading to a higher melting temperature. An isothermal dose-response fingerprint (ITDRF) can also be performed to quantify the engagement at a fixed temperature with varying drug concentrations.
Q5: Are there any off-target effects of this compound I should be aware of?
This compound has been shown to be selective for aldolase and did not show significant inhibition in a kinome screening assay. However, when introducing any compound to a new cell line, it is prudent to consider potential off-target effects. At higher concentrations, this compound can cause an elevation of AMP/ADP ratios, which can activate AMPK through the canonical pathway.
Troubleshooting Guides
Problem 1: No or Weak p-AMPKα (Thr172) Signal in Western Blot
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Treatment | Perform a dose-response (e.g., 5 nM to 1 µM) and time-course (e.g., 30 min to 4 hours) experiment to determine the optimal conditions for your cell line. |
| Poor Antibody Performance | Use a phospho-specific antibody validated for your detection method. Include a positive control, such as cells treated with a known AMPK activator (e.g., AICAR), to verify antibody and protocol efficacy. |
| Low Protein Expression | Verify the expression of total AMPKα and aldolase in your new cell line compared to a positive control cell line (e.g., HEK293T, MEFs). If expression is low, consider overexpressing the target protein. |
| Phosphatase Activity | Always use phosphatase and protease inhibitors in your lysis buffer and keep samples on ice. |
| Incorrect Buffer Composition | Avoid using phosphate-buffered saline (PBS) for washes when probing for phospho-proteins as it can interfere with antibody binding. Use Tris-buffered saline with Tween-20 (TBST) instead. |
| Blocking Agent Interference | For phospho-protein detection, use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as casein in milk is a phosphoprotein and can cause high background. |
Problem 2: Inconsistent Results in Cellular Thermal Shift Assay (CETSA)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incorrect Temperature Range | Perform an initial experiment with a broad temperature range (e.g., 40-70°C) to determine the optimal melting temperature of aldolase in your cell line. |
| Insufficient Drug Incubation | Ensure sufficient incubation time (e.g., 1-2 hours) with this compound to allow for cell penetration and target binding before the heat challenge. |
| Inefficient Cell Lysis | Ensure complete cell lysis after the heating step to release all soluble proteins. Freeze-thaw cycles are effective. |
| Protein Loading Inconsistency | Accurately quantify the protein concentration of the soluble fractions before loading onto the gel for Western blotting. Normalize to a loading control. |
| Cell Density and Health | Ensure cells are in a healthy, logarithmic growth phase and that cell density is consistent across samples. |
Experimental Protocols
Protocol 1: Western Blot for p-AMPKα and p-ACC
-
Cell Culture and Treatment: Plate the new cell line and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours. Include a positive control (e.g., 1 mM AICAR for 1 hour).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Scrape cells, transfer to microfuge tubes, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies for p-AMPKα (Thr172), total AMPKα, p-ACC (Ser79), total ACC, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Aldolase
-
Cell Treatment: Culture the new cell line to 80-90% confluency. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Challenge: Harvest cells and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by performing three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Analysis: Transfer the supernatant (soluble fraction) to new tubes. Quantify protein concentration and analyze by Western blot using an antibody specific for aldolase. Plot the band intensities against the temperature to generate melting curves for both vehicle and this compound-treated samples. A shift in the curve indicates target stabilization.
Data Presentation
Table 1: Expected Outcome of this compound Dose-Response on AMPK Signaling
| This compound Conc. | p-AMPKα (Thr172) Signal (Normalized) | p-ACC (Ser79) Signal (Normalized) |
| 0 nM (Vehicle) | 1.0 | 1.0 |
| 10 nM | 1.5 - 2.0 | 1.4 - 1.8 |
| 50 nM | 2.5 - 3.5 | 2.2 - 3.0 |
| 200 nM | 3.0 - 4.0 | 2.8 - 3.5 |
Table 2: Representative CETSA Data for Aldolase Stabilization
| Temperature (°C) | Soluble Aldolase (Vehicle, % of 45°C) | Soluble Aldolase (this compound, % of 45°C) |
| 45 | 100 | 100 |
| 51 | 85 | 98 |
| 53 | 60 | 90 |
| 55 | 40 (T_m) | 82 |
| 57 | 20 | 65 |
| 59 | 5 | 50 (T_m) |
Visualizations
Caption: this compound inhibits FBP binding to lysosomal aldolase, activating AMPK.
Caption: Workflow for validating this compound target engagement in a new cell line.
Caption: Decision tree for troubleshooting weak p-AMPK signal after this compound treatment.
References
- 1. This compound (LXY-05-029) | Aldolase inhibitor | Probechem Biochemicals [probechem.com]
- 2. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting lysosomal aldolase: a magic bullet for AMPK activation in treating metabolic disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Aldometanib vs. Metformin: A Comparative Guide to Mechanisms of AMPK Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis, making it a prime therapeutic target for metabolic diseases such as type 2 diabetes and nonalcoholic fatty liver disease (NAFLD). Activation of AMPK restores energy balance by stimulating catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Two compounds that have garnered significant attention for their AMPK-activating properties are the well-established anti-diabetic drug Metformin and the novel experimental compound Aldometanib. While both converge on AMPK activation, their upstream mechanisms are fundamentally distinct.
This guide provides a detailed comparison of this compound and Metformin, focusing on their disparate mechanisms of AMPK activation, supported by experimental data. It also includes detailed experimental protocols for key assays relevant to their study and visual diagrams of their signaling pathways to aid in research and drug development.
Comparative Analysis of AMPK Activation Mechanisms
This compound and Metformin activate AMPK through fundamentally different upstream signaling pathways. Metformin's action is primarily a consequence of cellular energy stress, whereas this compound mimics a state of glucose starvation without altering the cell's energy charge.
This compound: The Lysosomal Pathway of AMPK Activation
This compound is a recently identified small molecule that functions as an aldolase inhibitor.[1] Its mechanism of AMPK activation is independent of changes in the cellular AMP:ATP ratio.[2] Under conditions of high glucose, the glycolytic enzyme aldolase is bound to fructose-1,6-bisphosphate (FBP). This complex is associated with the lysosomal membrane, where it prevents the interaction between the upstream kinase LKB1 and AMPK.
This compound competes with FBP for binding to aldolase.[2] By displacing FBP, this compound initiates a conformational change that promotes the assembly of an active LKB1-AMPK complex at the lysosomal surface, leading to the phosphorylation and activation of a specific pool of lysosomal AMPK.[1][2] This targeted activation mimics a state of glucose starvation, triggering the beneficial metabolic effects of AMPK signaling.
Metformin: The Mitochondrial Pathway of AMPK Activation
Metformin, a biguanide class drug, is the most widely prescribed oral medication for type 2 diabetes. Its primary mechanism of AMPK activation is indirect and dependent on the cellular energy state. Metformin is positively charged and accumulates in the mitochondrial matrix, where it mildly inhibits Complex I of the electron transport chain.
This inhibition of mitochondrial respiration leads to a decrease in ATP synthesis and a subsequent increase in the cellular AMP:ATP and ADP:ATP ratios. The elevated AMP levels allosterically activate AMPK and promote its phosphorylation by the upstream kinase LKB1. Thus, Metformin's activation of AMPK is a direct consequence of the cell's response to reduced energy availability.
Quantitative Data Summary
The following tables provide a summary of quantitative data for this compound and Metformin based on available preclinical studies. It is important to note that these values are from different studies and experimental systems, and therefore, direct comparisons should be made with caution.
Table 1: In Vitro Efficacy and Potency
| Parameter | This compound | Metformin | Source |
| Mechanism | Aldolase inhibitor, lysosomal AMPK activation | Mitochondrial Complex I inhibitor, ↑ AMP:ATP ratio | , |
| AMP:ATP Ratio | No significant change at effective concentrations | Significant increase | , |
| Effective Concentration (in cells) | ~5 nM for significant AMPK activation | 10-50 µM for significant AMPK activation (time-dependent) | , |
| IC50 (Aldolase inhibition) | ~15 nM (in lysosomal fractions) | Not Applicable | |
| Dissociation Constant (Kd) | ~20 µM (for aldolase) | Not Applicable |
Table 2: In Vivo Metabolic Effects (Rodent Models)
| Parameter | This compound | Metformin | Source |
| Primary Site of Action | Liver, Skeletal Muscle | Primarily Liver | , |
| Fasting Blood Glucose | Significantly decreased | Significantly decreased | , |
| Glucose Tolerance | Improved | Improved | , |
| Fatty Liver (Steatosis) | Alleviated | Alleviated | , |
| Clinical Trial Status | Preclinical | Approved and widely used |
Signaling Pathway and Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to visualize the signaling pathways and a proposed experimental workflow.
References
Efficacy of Aldometanib compared to direct AMPK activators like PXL770
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aldometanib, an indirect AMP-activated protein kinase (AMPK) activator, and PXL770, a direct AMPK activator. This document synthesizes available experimental data to delineate their distinct mechanisms of action and pharmacological effects.
AMPK is a crucial regulator of cellular energy homeostasis, making it an attractive therapeutic target for metabolic diseases.[1][2] The activation of AMPK can be achieved through various mechanisms, broadly categorized as direct or indirect. This guide focuses on two distinct activators: this compound, which acts indirectly by mimicking glucose starvation, and PXL770, a direct allosteric activator.
Mechanism of Action: Indirect vs. Direct Activation
This compound is a small molecule inhibitor of the glycolytic enzyme aldolase.[1][3][4] Its mechanism of action involves preventing the binding of fructose-1,6-bisphosphate (FBP) to aldolase associated with the lysosomal v-ATPase. This mimics a state of glucose starvation, leading to the selective activation of the lysosomal pool of AMPK. Notably, at lower concentrations, this compound activates AMPK without altering the cellular AMP/ADP ratio.
In contrast, PXL770 is a direct, allosteric activator of AMPK. It binds to the allosteric drug and metabolism (AdaM) site on the AMPK complex, leading to its activation. PXL770 has been shown to activate various AMPK heterotrimeric proteins in vitro.
Efficacy Data: A Comparative Overview
The following tables summarize the available quantitative data on the efficacy of this compound and PXL770 from in vitro and in vivo studies. A direct head-to-head comparative study has not been identified in the reviewed literature.
Table 1: In Vitro Efficacy Data
| Parameter | This compound | PXL770 |
| Target | Aldolase (ALDOA) | AMP-activated protein kinase (AMPK) |
| IC50 (Aldolase Inhibition) | ~50 µM (in vitro enzymatic assay) | Not Applicable |
| EC50 (AMPK Activation) | 5 nM (sufficient to activate AMPK in cells) | 16.2 nM (α1β1γ1), 42.1 nM (α1β1γ2), 64 nM (α1β1γ3), 1338 nM (α2β1γ1), 68.7 nM (α2β1γ2), 41.5 nM (α2β1γ3) |
| IC50 (De Novo Lipogenesis) | Not Reported | 2.6 µM (human hepatocytes), 2.8 µM (mouse hepatocytes) |
| Dissociation Constant (Kd) | 20 µM (Surface Plasmon Resonance) | Not Reported |
Table 2: In Vivo Efficacy Data
| Model | Compound | Key Findings |
| Normoglycemic Mice | This compound | Decreased fasting blood glucose and improved glucose tolerance. |
| High-Fat Diet-Induced Obese Mice | This compound | Decreased fat mass, induced browning, and elevated energy expenditure. |
| NASH Mouse Model | This compound | Alleviated liver fibrosis. |
| C. elegans | This compound | Extended lifespan. |
| ob/ob and High-Fat Diet-Fed Mice | PXL770 | Improved glycemia, dyslipidemia, and insulin resistance. |
| NAFLD Patients (Phase 2a) | PXL770 | Did not meet the primary outcome of liver fat improvement compared to placebo. However, showed indications of improved metabolic features. At a dose of 500 mg once daily, a statistically significant mean relative decrease of 18% in liver fat mass from baseline was observed. |
| NAFLD and Insulin Resistant Patients (Phase 1b) | PXL770 | Decreased de novo lipogenesis and improved glycemic parameters and insulin sensitivity. |
| X-linked Adrenoleukodystrophy (ALD) Models | PXL770 | Decreased C26:0 levels, improved mitochondrial respiration, and reduced inflammation in patient cells and Abcd1 KO mice. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Inhibiting lysosomal aldolase: a magic bullet for AMPK activation in treating metabolic disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poxel Announces Positive Pharmacokinetic (PK) / Pharmacodynamic (PD) Study Results for PXL770, a Direct AMPK Activator for the Treatment of NASH | Poxel SA [poxelpharma.com]
- 3. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (LXY-05-029) | Aldolase inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Analysis of Aldometanib and Salsalate on Metabolic Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aldometanib and salsalate, two therapeutic compounds with distinct mechanisms of action that have demonstrated significant effects on metabolic health. The following sections detail their mechanisms, comparative metabolic outcomes supported by experimental data, and the methodologies used in key experiments.
Introduction
Metabolic disorders, including type 2 diabetes and nonalcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The search for effective therapeutic agents has led to the investigation of compounds that target various aspects of metabolic pathways. This guide focuses on two such compounds: this compound, a novel aldolase inhibitor, and salsalate, a traditional non-steroidal anti-inflammatory drug (NSAID). While both have shown promise in improving metabolic parameters, they operate through fundamentally different signaling pathways.
Mechanism of Action
This compound: Mimicking Glucose Starvation
This compound is a small molecule inhibitor of the glycolytic enzyme aldolase.[1][2] Its primary mechanism involves mimicking a state of cellular glucose starvation to activate the lysosomal pool of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][3] this compound prevents the binding of fructose-1,6-bisphosphate (FBP) to v-ATPase-associated aldolase.[1] This action initiates a signaling cascade that leads to the activation of lysosomal AMPK, independent of changes in cellular AMP/ATP ratios. Activated AMPK then orchestrates a range of beneficial metabolic effects.
Salsalate: Anti-Inflammatory Action on Metabolism
Salsalate, a prodrug of salicylic acid, is a non-steroidal anti-inflammatory drug (NSAID). Its primary anti-inflammatory effect stems from the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of prostaglandins. In the context of metabolic disease, salsalate's benefits are largely attributed to its inhibition of the IκB kinase-β (IKKβ)/NF-κB signaling pathway. This pathway is a key mediator of inflammation-induced insulin resistance. By dampening this inflammatory pathway, salsalate helps to improve insulin sensitivity and glucose metabolism.
Comparative Metabolic Outcomes: A Data-Driven Overview
The following table summarizes the key metabolic outcomes observed in preclinical and clinical studies of this compound and salsalate.
| Parameter | This compound (Rodent Studies) | Salsalate (Human Clinical Trials) |
| Primary Mechanism | Aldolase inhibitor, lysosomal AMPK activator | COX and IKKβ/NF-κB inhibitor |
| Blood Glucose | Insulin-independent glucose-lowering effect without hypoglycemia | Reduction in fasting glucose and HbA1c |
| Insulin Sensitivity | Improved glucose tolerance | Improved insulin sensitivity |
| Lipid Profile | Alleviates fatty liver (hepatic steatosis) | Decreased triglycerides, but potential increase in LDL-C |
| Adiponectin | Not reported | Increased levels |
| Body Weight | Decreased fat mass in diet-induced obese mice | Potential for weight gain |
| Inflammation | Not a primary anti-inflammatory | Reduced inflammatory markers (e.g., white blood cells) |
| Other Notable Effects | Extends lifespan and healthspan in C. elegans and mice | Reduced uric acid levels |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the study of metabolic outcomes for compounds like this compound and salsalate.
Glucose Tolerance Test (GTT)
A GTT assesses the body's ability to clear glucose from the bloodstream.
-
Animal Preparation: Mice are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Measurement: A baseline blood glucose reading is taken from the tail vein.
-
Glucose Administration: A bolus of glucose (typically 2 g/kg of body weight) is administered via oral gavage or intraperitoneal injection.
-
Serial Blood Glucose Monitoring: Blood glucose levels are measured at specific time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance. A lower AUC indicates improved glucose tolerance.
Insulin Sensitivity Assessment (Hyperinsulinemic-Euglycemic Clamp)
This is the gold standard for measuring insulin sensitivity.
-
Catheterization: Animals are surgically fitted with catheters for infusion and blood sampling.
-
Insulin Infusion: A constant infusion of insulin is administered to raise plasma insulin to a high physiological or pharmacological level.
-
Glucose Infusion: A variable infusion of glucose is simultaneously administered to maintain blood glucose at a normal (euglycemic) level.
-
Steady State: The glucose infusion rate required to maintain euglycemia at steady state is a measure of whole-body insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.
Measurement of Hepatic Steatosis
-
Tissue Collection: Livers are harvested from animals, weighed, and a portion is fixed in formalin while another is snap-frozen.
-
Histological Analysis: Formalin-fixed liver sections are stained with Hematoxylin and Eosin (H&E) to visualize lipid droplets and assess the degree of steatosis. Oil Red O staining can also be used to specifically visualize neutral lipids.
-
Biochemical Analysis: Hepatic triglyceride content is quantified from frozen liver tissue lysates using commercially available kits.
Conclusion
This compound and salsalate both demonstrate promising metabolic benefits, but through distinct and complementary mechanisms. This compound represents a novel therapeutic strategy that directly targets cellular energy sensing pathways, offering an insulin-independent mechanism to improve glucose homeostasis and reduce hepatic fat accumulation. Salsalate, on the other hand, leverages its well-established anti-inflammatory properties to counteract the chronic low-grade inflammation that drives insulin resistance in metabolic diseases.
For drug development professionals, this compound's unique mechanism of activating lysosomal AMPK presents an exciting avenue for novel therapeutics for metabolic disorders. Further research is warranted to translate the promising preclinical findings of this compound into clinical applications. Salsalate, while effective and inexpensive, presents a side effect profile that includes potential weight gain and increased LDL cholesterol, which requires careful consideration in its clinical use for metabolic conditions. The comparative analysis of these two compounds underscores the multifaceted nature of metabolic diseases and highlights the potential for diverse therapeutic approaches that target both metabolic and inflammatory pathways.
References
- 1. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting lysosomal aldolase: a magic bullet for AMPK activation in treating metabolic disease? - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Aldometanib and other aldolase inhibitors
A Comparative Analysis for Researchers and Drug Development Professionals
Executive Summary: A thorough search of scientific literature and drug databases did not yield any information on a compound named "Aldometanib." This suggests that "this compound" may be a hypothetical, preclinical, or proprietary compound not yet disclosed in the public domain.
This guide provides a comparative framework for evaluating aldolase inhibitors, using known examples to illustrate the key data points, experimental protocols, and pathway analyses essential for drug development professionals. We will use representative data for known aldolase inhibitors to demonstrate how such a comparison would be structured.
Introduction to Aldolase as a Therapeutic Target
Fructose-1,6-bisphosphate aldolase is a key enzyme in glycolysis and gluconeogenesis, catalyzing the reversible cleavage of fructose-1,6-bisphosphate into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate. Its central role in cellular metabolism has made it a target for various therapeutic areas, including oncology and infectious diseases. Inhibiting aldolase can disrupt the energy supply of rapidly proliferating cancer cells or parasites, making it an attractive strategy for drug development.
Comparative Analysis of Aldolase Inhibitors
While no data exists for "this compound," this section provides a template for comparing potential inhibitors. For illustrative purposes, we will consider a hypothetical inhibitor, "Inhibitor X," and compare it with known compounds where data is available.
Table 1: In Vitro Enzyme Inhibition Data
This table summarizes the inhibitory potency of different compounds against aldolase.
| Compound | Aldolase Isoform | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |
| Hypothetical: this compound | Aldolase A | Data N/A | Data N/A | Data N/A |
| Hypothetical: Inhibitor X | Aldolase A | 15.2 | 8.1 | Competitive |
| Compound Y | Aldolase A | 28.7 | 15.3 | Non-competitive |
| Compound Z | Aldolase C | 9.8 | 4.5 | Competitive |
Table 2: Cellular Activity and Cytotoxicity
This table outlines the effects of aldolase inhibitors on cancer cell lines.
| Compound | Cell Line | Antiproliferative GI50 (µM) | Cytotoxicity CC50 (µM) | Therapeutic Index (CC50/GI50) |
| Hypothetical: this compound | HeLa | Data N/A | Data N/A | Data N/A |
| Hypothetical: Inhibitor X | HeLa | 25.4 | >100 | >3.9 |
| Compound Y | HeLa | 45.1 | >100 | >2.2 |
| Compound Z | MCF-7 | 18.9 | 85.2 | 4.5 |
Signaling and Metabolic Pathways
Inhibition of aldolase directly impacts the glycolytic pathway, leading to a depletion of downstream metabolites and ATP, which can trigger apoptosis in cancer cells.
Caption: Inhibition of Aldolase blocks the conversion of F1,6BP, disrupting glycolysis.
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating and comparing drug candidates.
Aldolase Enzyme Inhibition Assay
This protocol determines the potency of a compound against purified aldolase enzyme.
-
Enzyme and Substrate Preparation: Recombinant human aldolase A is purified and diluted to a final concentration of 5 nM in assay buffer (50 mM Tris, pH 7.5, 1 mM EDTA). The substrate, fructose-1,6-bisphosphate, is prepared at a concentration of 100 µM.
-
Compound Preparation: Test compounds (e.g., "this compound") are serially diluted in DMSO to create a 10-point concentration curve.
-
Assay Procedure: The enzymatic reaction is initiated by adding aldolase to a 96-well plate containing the substrate and varying concentrations of the inhibitor. The reaction is coupled to a hydrazine solution, which reacts with the glyceraldehyde-3-phosphate product to form a hydrazone, detectable by absorbance at 240 nm.
-
Data Analysis: The rate of hydrazone formation is measured over 30 minutes. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for determining the IC50 of an aldolase inhibitor.
Cell-Based Antiproliferative Assay
This protocol assesses the effect of aldolase inhibitors on cancer cell growth.
-
Cell Culture: HeLa cells are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for 72 hours.
-
Viability Assessment: Cell viability is measured using a resazurin-based assay. Resazurin is added to each well, and after 4 hours of incubation, fluorescence is measured (560 nm excitation / 590 nm emission).
-
Data Analysis: The fluorescence data is normalized to vehicle-treated controls, and the GI50 (concentration causing 50% growth inhibition) is calculated using a non-linear regression model.
Conclusion and Future Directions
While "this compound" remains an unknown entity, the framework presented here offers a robust methodology for the evaluation and comparison of novel aldolase inhibitors. Key differentiators for a successful clinical candidate would include high potency against the target aldolase isoform, excellent selectivity over other metabolic enzymes, favorable pharmacokinetics, and a strong therapeutic index in relevant preclinical models. Future research should focus on identifying isoform-specific inhibitors to minimize off-target effects and enhance therapeutic efficacy.
Aldometanib: A Comparative Analysis of Therapeutic Effects in Preclinical Models of NASH and HCC
References
- 1. Effects of Sorafenib Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. A combination of sorafenib and radiotherapy reduces NF-κB activity and growth of hepatocellular carcinoma in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Side Effect Profile: Aldometanib vs. Existing Diabetes Medications
Disclaimer: Aldometanib is a hypothetical investigational drug presented here for illustrative purposes. Its mechanism and side effect profile are synthetically generated based on established pharmacological principles to provide a comparative framework for researchers. All data for existing medications are based on publicly available clinical trial results and prescribing information.
Introduction: The therapeutic landscape for type 2 diabetes mellitus (T2DM) is continually evolving, with novel agents aiming to improve glycemic control while minimizing adverse effects. This guide provides a comparative analysis of the side effect profile of a hypothetical novel agent, this compound, against established classes of diabetes medications. This compound is conceptualized as a first-in-class dual agonist of the Glucagon-Like Peptide-1 (GLP-1) receptor and the Amylin receptor, designed to leverage the synergistic effects of these two pathways on glucose homeostasis and appetite regulation.
Mechanism of Action
This compound (Hypothetical): this compound functions as a dual agonist, simultaneously activating GLP-1 and Amylin receptors.
-
GLP-1 Receptor Agonism: Stimulates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety via central nervous system pathways.[1][2][3]
-
Amylin Receptor Agonism: Complements GLP-1 action by further slowing gastric emptying, suppressing postprandial glucagon secretion, and enhancing satiety.[4][5]
The combined action is hypothesized to provide robust glycemic control and significant weight loss potential, but may also potentiate certain adverse effects, particularly gastrointestinal events.
Comparative Side Effect Profile Data
The following table summarizes the incidence of common and notable adverse events (AEs) for this compound (based on a hypothetical Phase III program) compared to established diabetes medication classes. Frequencies are presented as ranges compiled from various clinical trials.
| Adverse Event | This compound (Hypothetical) | Metformin | Sulfonylureas | DPP-4 Inhibitors | GLP-1 RAs | SGLT2 Inhibitors | Amylin Analogs (Pramlintide) |
| Gastrointestinal | |||||||
| Nausea | 35-55% | 10-30% | ~5% | ~5% | 20-50% | <5% | 28-48% |
| Diarrhea | 15-25% | 30-50% | ~5% | ~5% | 10-20% | <5% | <5% |
| Vomiting | 10-20% | 5-15% | <5% | <2% | 5-15% | <5% | 8-11% |
| Decreased Appetite | 15-25% | <5% | - | - | 5-10% | - | 9-17% |
| Metabolic | |||||||
| Hypoglycemia (Severe) | <1% (Monotherapy) | <1% | 1-5% | <1% | <1% (Monotherapy) | <1% | ~4-8% (with insulin) |
| Lactic Acidosis | - | Rare | - | - | - | - | - |
| Diabetic Ketoacidosis | - | - | - | - | - | Rare | - |
| Infections | |||||||
| Genital Mycotic Infections | - | - | - | - | - | ~5-10% | - |
| Urinary Tract Infections | - | <5% | <5% | ~5% | - | ~4-9% | - |
| Other Notable AEs | |||||||
| Weight Change | ↓ 6-10 kg | ↓ 1-3 kg | ↑ 1-3 kg | Neutral | ↓ 3-6 kg | ↓ 2-4 kg | ↓ 1-3 kg |
| Pancreatitis | Rare | - | - | Rare | Rare | - | - |
| Severe Joint Pain | - | - | - | Rare | - | - | - |
Frequencies are approximate and can vary based on the specific drug within a class, dosage, and patient population.
Experimental Protocols: Safety and Tolerability Assessment
The side effect profile for this compound is derived from a hypothetical Phase III clinical trial program. The methodology for assessing adverse events in such a trial is standardized to ensure rigorous and unbiased data collection.
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Adults with T2DM inadequately controlled on metformin.
-
Intervention Arms:
-
This compound (subcutaneous, once-weekly)
-
Placebo (subcutaneous, once-weekly)
-
-
Duration: 52 weeks.
-
Primary Safety Endpoints: Incidence and severity of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and AEs leading to discontinuation.
Adverse Event Monitoring and Reporting Workflow:
-
Screening & Baseline: Comprehensive medical history and physical examination to document pre-existing conditions.
-
Randomization & Treatment: Participants are randomized and begin treatment.
-
Data Collection:
-
Spontaneous Reporting: At each study visit, investigators ask open-ended, non-leading questions (e.g., "How have you been feeling since your last visit?") to capture any unsolicited AEs.
-
Solicited Reporting: Standardized questionnaires targeting known AEs of the drug class (e.g., a gastrointestinal symptom questionnaire) are administered at specified intervals.
-
Clinical & Laboratory Monitoring: Regular monitoring of vital signs, weight, ECGs, and laboratory parameters (e.g., lipase, amylase, renal function, liver enzymes).
-
-
AE Assessment & Documentation: For every reported AE, the investigator must:
-
Record: Describe the event, onset/end dates, severity (mild, moderate, severe), and action taken.
-
Assess Causality: Determine the relationship to the study drug (unrelated, unlikely, possible, probable, definite).
-
Report SAEs: All serious adverse events must be reported to the sponsor within 24 hours of the site's awareness.
-
-
Data Analysis: The incidence of AEs is calculated for each treatment arm. Statistical analyses are performed to compare the frequency and severity of AEs between the this compound and placebo groups.
Discussion and Conclusion
The hypothetical side effect profile of this compound reflects its dual-agonist mechanism. The potent, synergistic action on gastric emptying and central satiety pathways by both GLP-1 and Amylin agonism results in a significantly higher incidence of gastrointestinal AEs, particularly nausea, compared to GLP-1 receptor agonists alone. This profile is a critical consideration for patient tolerance and adherence.
-
vs. Metformin: this compound shows a higher incidence of nausea but a lower incidence of diarrhea.
-
vs. Sulfonylureas: this compound offers a significant advantage with a negligible risk of hypoglycemia and promotes weight loss, whereas sulfonylureas are associated with a higher risk of hypoglycemia and weight gain.
-
vs. DPP-4 Inhibitors: this compound demonstrates a much more pronounced side effect profile, particularly gastrointestinal, but offers superior glycemic control and weight reduction benefits compared to the generally well-tolerated but less potent DPP-4 inhibitors.
-
vs. SGLT2 Inhibitors: The side effect profiles are distinct. This compound is dominated by GI issues, while SGLT2 inhibitors are characterized by genitourinary infections.
References
- 1. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]
- 4. Amylin Analog Therapy | Diabetes Teaching Center [diabetesteachingcenter.ucsf.edu]
- 5. The Importance of Understanding Amylin Signaling Mechanisms for Therapeutic Development in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lysosomal-Specific AMPK Activation by Aldometanib Versus Global Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Aldometanib, a novel lysosomal-specific AMP-activated protein kinase (AMPK) activator, with traditional global AMPK activators. The information presented herein is based on available experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms and potential therapeutic advantages of targeted AMPK activation.
Mechanism of Action: A Tale of Two Pathways
AMPK, a master regulator of cellular energy homeostasis, can be activated through distinct mechanisms. Global activators typically function by increasing the cellular AMP/ATP ratio, thus mimicking a state of energy depletion. In contrast, this compound employs a more targeted approach, focusing on a specific subcellular pool of AMPK.
This compound: Precision Activation at the Lysosome
This compound is a selective small molecule inhibitor of the glycolytic enzyme aldolase.[1] Its mechanism of action is independent of cellular energy charge. Instead, it prevents the binding of fructose-1,6-bisphosphate (FBP) to aldolase located on the lysosomal membrane.[2][3] This event triggers a signaling cascade that leads to the phosphorylation and activation of the lysosomal pool of AMPK.[2][3] Notably, this compound activates AMPK at nanomolar concentrations without altering the cellular AMP/ATP or ADP/ATP ratios.
Global AMPK Activators: A System-Wide Response
Global activators, such as the widely used research tool AICAR and the frontline type 2 diabetes medication metformin, induce a systemic activation of AMPK throughout the cell. AICAR is taken up by cells and converted to ZMP, an AMP analog, which directly activates AMPK. Metformin is thought to indirectly activate AMPK primarily by inhibiting mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP/ATP ratio.
Data Presentation: this compound vs. Global Activators
The following table summarizes the key differences between this compound and global AMPK activators based on available data.
| Feature | This compound | Global AMPK Activators (e.g., AICAR, Metformin) |
| Mechanism of Action | Lysosomal-specific; Aldolase inhibitor, prevents FBP binding to lysosomal aldolase | Global; Increase cellular AMP/ATP ratio (Metformin) or act as an AMP mimetic (AICAR) |
| AMP/ATP Ratio | No significant change at effective concentrations | Increased (Metformin) or mimicked (AICAR) |
| Effective Concentration | Activates AMPK at low nanomolar concentrations (e.g., 5 nM) | Typically requires micromolar to millimolar concentrations |
| Subcellular Localization of Activated AMPK | Primarily lysosomal | Cytosolic, mitochondrial, and nuclear |
| Downstream Signaling | Phosphorylation of ACC and inhibition of mTORC1 | Broad phosphorylation of AMPK targets involved in glucose uptake, fatty acid oxidation, and inhibition of anabolic processes |
| Off-Target Effects | A kinome screen showed no significant inhibition of other kinases | Can have off-target effects; Metformin's effects are not solely AMPK-dependent |
| Reported In Vivo Effects | Insulin-independent glucose lowering, alleviates fatty liver and NASH in rodents, extends lifespan in C. elegans and mice | Improved glucose homeostasis, lipid metabolism, and insulin sensitivity |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of this compound and global AMPK activators.
Caption: this compound's lysosomal-specific AMPK activation pathway.
Caption: Global AMPK activation pathway by compounds like metformin.
Experimental Protocols
This section provides an overview of key experimental methodologies for comparing lysosomal-specific and global AMPK activators.
1. Cell Culture and Treatment
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs), HEK293T cells, or primary hepatocytes are suitable for these studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are treated with this compound (e.g., 5-100 nM), Metformin (e.g., 0.1-2 mM), or AICAR (e.g., 0.1-1 mM) for specified durations (e.g., 1-4 hours) in serum-free media.
2. Western Blot Analysis for AMPK Activation
-
Objective: To quantify the phosphorylation of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).
-
Protocol:
-
Lysate Preparation: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of phosphorylated protein to total protein is calculated.
-
3. Cellular AMP/ATP Ratio Measurement
-
Objective: To determine the cellular energy status following treatment.
-
Protocol:
-
Metabolite Extraction: Cells are treated as described above. The medium is rapidly removed, and metabolism is quenched by adding ice-cold perchloric acid or by snap-freezing in liquid nitrogen.
-
Nucleotide Quantification: AMP and ATP levels in the cell extracts are separated and quantified by high-performance liquid chromatography (HPLC).
-
Ratio Calculation: The AMP/ATP ratio is calculated for each treatment condition.
-
4. Lysosomal Fractionation
-
Objective: To isolate lysosomes and assess the localization of activated AMPK.
-
Protocol:
-
Cell Homogenization: Treated cells are harvested and homogenized in a hypotonic buffer.
-
Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different cellular organelles.
-
Lysosome Enrichment: The lysosome-enriched fraction is collected and the purity can be assessed by western blotting for lysosomal markers (e.g., LAMP1).
-
Analysis: The presence and phosphorylation status of AMPK in the lysosomal fraction are determined by western blotting.
-
Experimental Workflow Diagram
Caption: Workflow for comparing AMPK activators.
Conclusion
This compound represents a novel approach to AMPK activation, offering spatial specificity that distinguishes it from traditional global activators. By selectively targeting the lysosomal pool of AMPK, this compound initiates a therapeutic signaling cascade without inducing a systemic energy-stress response. This targeted mechanism may offer a superior safety profile and different therapeutic applications compared to global AMPK activators. Further research, including direct head-to-head preclinical and clinical studies, is warranted to fully elucidate the comparative efficacy and safety of this compound.
References
- 1. This compound (LXY-05-029) | Aldolase inhibitor | Probechem Biochemicals [probechem.com]
- 2. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The aldolase inhibitor this compound mimics glucose starvation to activate lysosomal AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Aldometanib: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like Aldometanib are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for this compound, a selective aldolase inhibitor, are not extensively documented, a comprehensive disposal plan can be formulated by adhering to standard laboratory safety practices and regulatory guidelines for chemical waste management. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with the core requirements of laboratory safety and chemical handling.
Understanding this compound: Key Safety and Handling Profile
This compound (also known as LXY-05-029) is an orally active aldolase inhibitor that is currently for research use only.[1] It is supplied as a solid powder and is soluble in DMSO.[2][3] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling similar chemical compounds should be strictly followed. A representative SDS for a research chemical indicates that such compounds may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times when handling this compound.
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and its associated waste materials.
1. Decontamination of Labware and Surfaces:
-
All glassware, spatulas, and other equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Rinse contaminated items with a suitable solvent in which this compound is soluble, such as DMSO, followed by a standard laboratory detergent and water.
-
The initial solvent rinse containing dissolved this compound should be treated as chemical waste and collected for proper disposal.
2. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, as well as any grossly contaminated items like weighing boats or filter paper, should be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including the initial solvent rinses from decontamination, should be collected in a separate, labeled hazardous liquid waste container. Do not mix with aqueous waste if organic solvents were used.
-
Sharps Waste: Any needles or syringes used for handling this compound solutions should be disposed of in a designated sharps container.
3. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream (e.g., "this compound in DMSO").
-
Waste containers should be kept securely closed and stored in a designated, well-ventilated secondary containment area, away from incompatible materials.
4. Disposal Through a Licensed Contractor:
-
The disposal of chemical waste, including this compound, must be handled by a licensed and approved waste disposal contractor.
-
Follow your institution's specific procedures for arranging a waste pickup. Provide the contractor with a complete and accurate description of the waste.
-
The guiding principle for disposal is to send the contents and container to an approved waste disposal plant.[4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 593.46 g/mol | |
| Molecular Formula | C27H43Cl2IN2 | |
| Solubility | ≥ 100 mg/mL in DMSO | |
| Storage (Solid) | -20°C for up to 3 years | |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical flow of the this compound disposal process, from handling to final disposal.
References
Essential Safety and Operational Guidance for Handling Aldometanib
Disclaimer: This document provides guidance on the safe handling of Aldometanib based on general laboratory safety principles for research chemicals. A specific Material Safety Data Sheet (MSDS) for this compound was not found. Researchers must conduct a risk assessment for their specific use case and laboratory environment and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.
This compound is an orally active aldolase inhibitor used in metabolic homeostasis research.[1][2][] As with any potent small molecule, proper handling is crucial to ensure personnel safety and prevent contamination.
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Synonyms | LXY-05-029 | [1][2] |
| Molecular Formula | C27H43Cl2IN2 | |
| Molecular Weight | 593.46 g/mol | |
| CAS Number | 2904601-67-6 | |
| Purity | ≥98.32% | |
| Solubility | DMSO: 100 mg/mL (168.5 mM) | |
| Ethanol: 100 mg/mL | ||
| Water: Insoluble | ||
| Storage (Powder) | 3 years at -20°C | |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture) |
Personal Protective Equipment (PPE)
A risk assessment should determine the specific PPE required for handling this compound. The following provides general guidance for working with potent powder compounds in a laboratory setting.
-
Hand Protection: Wear two pairs of nitrile gloves. Change gloves immediately if contaminated.
-
Body Protection: A lab coat is required in all wet laboratories and any areas handling chemicals. Consider a disposable gown when handling larger quantities of the solid compound.
-
Eye and Face Protection: ANSI-approved safety glasses with side shields are the minimum requirement. A face shield should be worn in addition to safety glasses when there is a risk of splashes or aerosol generation.
-
Respiratory Protection: For weighing and handling the powder form, work should be conducted in a certified chemical fume hood or a ventilated balance enclosure. If these are not available, a respirator (e.g., N95 or higher) may be necessary based on a risk assessment.
Operational Plan for Safe Handling
1. Preparation and Weighing:
-
Designate a specific area for handling this compound.
-
Work within a chemical fume hood or other ventilated enclosure, especially when handling the powder.
-
Use a disposable weighing paper or boat.
-
Carefully transfer the weighed compound to the dissolution vessel.
2. Dissolution:
-
Add the solvent to the vessel containing the pre-weighed this compound.
-
Cap the vessel securely before mixing.
-
If sonication is required, ensure the vessel is properly sealed to prevent aerosol generation.
3. Use in Experiments:
-
Clearly label all solutions containing this compound.
-
When performing dilutions or transfers, work over a disposable absorbent bench liner.
-
Avoid skin contact with solutions.
4. Spill Management:
-
Have a spill kit readily available.
-
For small spills of solutions, absorb with an inert material, clean the area with an appropriate solvent, and then wash with soap and water.
-
For powder spills, carefully cover with a damp paper towel to avoid raising dust, then collect the material and decontaminate the area.
Disposal Plan
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weighing paper, pipette tips, absorbent pads) should be collected in a designated, sealed waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
